5H-pyrrolo[3,2-d]pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXCUIJMOXEYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298459 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-60-5 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943736-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation and IUPAC Nomenclature of 5H-pyrrolo[3,2-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and analytical techniques required for the definitive structure elucidation of 5H-pyrrolo[3,2-d]pyrimidin-2-amine. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, emphasizing the causality behind experimental choices to ensure a robust and self-validating analytical workflow.
Introduction to the 5H-pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a significant heterocyclic system in medicinal chemistry, often considered a 7-deazapurine analogue. This structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] The precise determination of its structure, including the position of substituents, is critical for understanding its structure-activity relationship (SAR) and for the development of novel therapeutics. This guide will focus on the 2-amino substituted derivative, this compound.
IUPAC Nomenclature and Chemical Structure
The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. Based on the fused heterocyclic ring system, the International Union of Pure and Applied Chemistry (IUPAC) name for the target molecule is This compound .
The structure consists of a pyrimidine ring fused to a pyrrole ring. The "5H" designation indicates the position of the saturated atom (bearing a hydrogen) in the pyrrole ring. The numbering of the bicyclic system follows standard IUPAC rules for fused heterocyles. The "-2-amine" suffix specifies an amino group substituted at the 2-position of the pyrimidine ring.
Chemical Structure:
A Logic-Driven Workflow for Structure Elucidation
The confirmation of the chemical structure of a newly synthesized or isolated compound like this compound is a multi-step process. Each step provides a piece of the puzzle, and the convergence of data from multiple orthogonal techniques provides the highest level of confidence in the final structure assignment. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the structure elucidation of this compound.
Spectroscopic Characterization: A Multi-faceted Approach
Mass Spectrometry (MS)
Principle and Application: Mass spectrometry is the first line of analysis to determine the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for nitrogen-containing heterocyclic compounds as it typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation, preserving the molecular integrity.[2][3]
Expected Data for this compound: The molecular formula is C₆H₆N₄. The monoisotopic mass is 134.0592 g/mol . High-resolution mass spectrometry (HRMS) should confirm this elemental composition with high accuracy.
| Parameter | Expected Value |
| Molecular Formula | C₆H₆N₄ |
| Monoisotopic Mass | 134.0592 g/mol |
| Primary Ion (ESI+) | [M+H]⁺ at m/z 135.0670 |
Note: The expected values are calculated based on the chemical formula. Actual experimental data from a high-resolution mass spectrometer would be required for confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Parameters: Set the ESI source to positive ion mode. Optimize key parameters such as capillary voltage (e.g., 3-4 kV), source temperature, and nebulizing gas flow to achieve a stable signal for the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition, comparing it to the theoretical value for C₆H₆N₄.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. 2D NMR techniques such as COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H and ¹³C NMR Data for this compound: Based on published data for similar pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine structures, the following spectral characteristics can be anticipated.[2][4][5][6][7]
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~158 |
| 4 | ~8.3 (s, 1H) | ~152 |
| 5 | ~12.0 (br s, 1H, NH) | - |
| 6 | ~6.5 (d, 1H) | ~100 |
| 7 | ~7.2 (d, 1H) | ~125 |
| NH₂ | ~5.5 (br s, 2H) | - |
Note: These are predicted values based on analogous structures. The actual chemical shifts can vary depending on the solvent and concentration. The use of DMSO-d₆ is common for such compounds due to their polarity and the presence of exchangeable protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8][9] Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[8][9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR Acquisition (if needed): If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.
Expected IR Data for this compound: Based on the functional groups present (amines, C=N, C=C, and aromatic C-H), the following characteristic absorption bands are expected.[2][3][5]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (pyrrole & amine) | 3100 - 3500 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N and C=C stretch (rings) | 1500 - 1650 |
| N-H bend (amine) | 1550 - 1650 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR data provides strong evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure in the solid state.[4] It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[4]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the crystal. This map is then interpreted to determine the positions of the atoms, leading to the final molecular structure.
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. The integration of data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy provides a comprehensive and self-validating confirmation of the molecular structure and its IUPAC name. For absolute and definitive proof, single-crystal X-ray crystallography is the gold standard. This guide provides the foundational knowledge and experimental protocols for researchers to confidently and accurately characterize this important heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ajol.info [ajol.info]
- 3. ijsred.com [ijsred.com]
- 4. rsc.org [rsc.org]
- 5. japsonline.com [japsonline.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5H-pyrrolo[3,2-d]pyrimidin-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5H-pyrrolo[3,2-d]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this isomer is emerging, this document synthesizes information from closely related analogs and the broader pyrrolo[3,2-d]pyrimidine class to offer valuable insights for researchers in drug discovery and development.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a purine isostere, a structural motif that mimics the natural purine nucleobases, adenine and guanine. This structural similarity allows molecules incorporating this scaffold to interact with a wide range of biological targets, including enzymes and receptors that recognize purines. Consequently, pyrrolo[3,2-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, leading to the development of drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory properties. The specific placement of the amino group at the 2-position of the 5H-pyrrolo[3,2-d]pyrimidine ring system offers a unique substitution pattern that can influence the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby modulating its biological activity.
Physicochemical Properties and Identification
While detailed experimental data for this compound is not extensively published, its fundamental properties can be predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | Calculated |
| Molecular Weight | 134.14 g/mol | Calculated |
| Appearance | Expected to be a solid | Inference |
| Solubility | Likely soluble in organic solvents like DMSO and methanol | Inference |
| Purity | Commercially available up to >95% | [3] |
-
¹H NMR: Protons on the pyrrole and pyrimidine rings, as well as the amine protons, would exhibit distinct chemical shifts.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbon atoms in the fused heterocyclic system.
-
Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight.
Commercial Availability
A crucial aspect for any research endeavor is the accessibility of starting materials. This compound is available from several commercial chemical suppliers.
| Supplier | Product Number | Purity | Notes |
| BLDpharm | BD303551 | - | Offers analytical data upon request.[2] |
| AiFChem | A134709 | - | Division of XtalPi, specializing in AI-driven chemical synthesis.[1] |
| Guidechem | - | - | Lists multiple suppliers. |
| Changzhou Extraordinary Pharmatech | - | - | Listed as a product.[4] |
Synthesis Strategies: A Focus on the Pyrrolo[3,2-d]pyrimidine Core
While a specific, detailed protocol for the synthesis of this compound is not prominently described in the literature, its synthesis can be approached by adapting established methods for constructing the pyrrolo[3,2-d]pyrimidine scaffold. The key challenge lies in the regioselective introduction of the amino group at the 2-position.
One potential synthetic pathway could involve the construction of a suitably substituted pyrimidine precursor followed by the formation of the fused pyrrole ring. A generalized workflow is depicted below:
Figure 1. A generalized synthetic workflow for this compound.
Causality in Experimental Choices:
-
Starting Material: The choice of the initial pyrimidine derivative is critical. It must possess functional groups that allow for the sequential introduction of the necessary substituents and the eventual cyclization to form the pyrrole ring.
-
Protecting Groups: The use of protecting groups, for instance, on the 2-amino group, might be necessary to prevent unwanted side reactions during the functionalization and cyclization steps. A pivaloyl protecting group has been utilized in the synthesis of related 2-amino-pyrrolo[2,3-d]pyrimidines.
-
Cyclization Conditions: The conditions for the final ring closure are crucial for achieving a good yield of the desired product. This step often involves the reaction of a 5-substituted pyrimidine with a reagent that provides the remaining two carbons of the pyrrole ring, followed by cyclization, which can be acid- or base-catalyzed.
A relevant synthetic approach is described for the synthesis of 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines.[5] This synthesis utilizes a pivaloyl-protected 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a key intermediate, which is then subjected to further functionalization. This suggests that a similar strategy starting from a non-methylated and non-oxo analog could be a viable route to this compound.
Potential Applications in Drug Discovery
The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. While the specific biological profile of this compound is not yet well-defined in the literature, the activities of its isomers and other substituted analogs provide strong indications of its potential.
Kinase Inhibition
A significant area of research for pyrrolopyrimidines is in the development of kinase inhibitors.[6][7] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[3,2-d]pyrimidine core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
Figure 2. Mechanism of kinase inhibition by pyrrolopyrimidine-based compounds.
Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as potent inhibitors of various kinases, including Janus kinases (JAKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and cyclin-dependent kinases (CDKs).[6][8][9] The 2-amino group in this compound can serve as a crucial hydrogen bond donor, potentially enhancing its affinity and selectivity for specific kinase targets.
Other Therapeutic Areas
Beyond kinase inhibition, pyrrolo[3,2-d]pyrimidines have shown promise in other therapeutic areas:
-
Antiviral and Anticancer Agents: As purine analogs, they can interfere with nucleic acid synthesis and other metabolic pathways essential for viral replication and cancer cell proliferation.
-
Central Nervous System (CNS) Disorders: Certain derivatives have been investigated as antagonists for receptors in the CNS, such as the neuropeptide Y5 receptor, which is involved in the regulation of appetite.
-
Anti-inflammatory and Antibacterial Agents: The scaffold has been incorporated into molecules with anti-inflammatory and antibacterial properties.
Future Directions and Conclusion
This compound represents a valuable yet underexplored building block in medicinal chemistry. While direct research on this specific isomer is limited, the extensive body of work on the broader pyrrolo[3,2-d]pyrimidine class provides a solid foundation for its future investigation.
Key areas for future research include:
-
Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is essential to make this compound more accessible to the research community.
-
Comprehensive biological screening: Systematic screening against a wide range of biological targets, particularly kinases, is warranted to uncover its therapeutic potential.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of derivatives with substitutions on the pyrrole and pyrimidine rings will provide valuable insights into the structural requirements for biological activity.
References
- 1. 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDINE (CAS No. 943736-60-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 934-32-7|1H-Benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]
- 3. EP0589720A2 - Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 4. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 5H-pyrrolo[3,2-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus is a critical pharmacophore in medicinal chemistry, recognized as a purine isostere.[1] These "7-deazapurine" analogs, by replacing the N7 atom of a purine with a carbon, alter the electronic and steric properties of the molecule, often leading to enhanced biological activity or modified selectivity.[1][2] Compounds bearing this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[1] 5H-pyrrolo[3,2-d]pyrimidin-2-amine, in particular, represents a key building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.
This guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS 943736-60-5). While publicly available spectral data for this specific isomer is limited, this document serves as a predictive and methodological resource. It outlines the expected spectral features based on first principles and data from closely related analogs, and provides detailed protocols for acquiring and interpreting high-quality spectroscopic data.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecule's structure is foundational to interpreting its spectra. Below is a diagram illustrating the structure of this compound with the standard numbering convention for the heterocyclic system.
References
A Technical Guide to the Therapeutic Targets of 5H-pyrrolo[3,2-d]pyrimidine-Based Compounds
Introduction: The 5H-pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery
The 5H-pyrrolo[3,2-d]pyrimidine core is a heterocyclic aromatic system structurally analogous to purine, the fundamental building block of adenine and guanine. This bioisosteric relationship makes it a "privileged scaffold" in medicinal chemistry, allowing molecules built upon this framework to readily interact with the ATP-binding pockets of a vast array of enzymes, particularly protein kinases.[1][2] Its rigid, planar structure provides a solid anchor for introducing diverse chemical substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the key therapeutic targets of 5H-pyrrolo[3,2-d]pyrimidine derivatives, moving from the well-established domain of kinase inhibition to novel strategies targeting cancer metabolism and the cytoskeleton. We will delve into the mechanistic rationale for targeting these pathways and provide validated experimental protocols for their investigation.
Part 1: The Dominant Paradigm - Inhibition of Protein Kinases
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 5H-pyrrolo[3,2-d]pyrimidine scaffold has been exceptionally successful as a template for ATP-competitive kinase inhibitors.
Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth and Angiogenesis Signals
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
The EGFR/HER2 signaling axis is a critical driver of cell proliferation, survival, and differentiation.[3] Its overactivation is a key oncogenic event in a variety of solid tumors. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of both EGFR and HER2.[4][5] A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation inhibitors. Structure-based drug design has enabled the development of pyrrolo[3,2-d]pyrimidine compounds that can effectively inhibit these resistant forms by accommodating the altered conformation of the ATP-binding pocket.[3][6]
Caption: EGFR/HER2 signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)
Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels.[7] VEGFR, particularly VEGFR-2 (also known as KDR), is the primary mediator of this process.[7][8][9] Many 5H-pyrrolo[3,2-d]pyrimidine compounds have been designed as potent inhibitors of VEGFR and the structurally related PDGFR, which is involved in the recruitment of pericytes to stabilize new vessels.[10] By blocking the ATP-binding site of these kinases, the compounds prevent their activation in response to growth factors, thereby inhibiting endothelial cell proliferation and migration, reducing microvessel density within tumors, and ultimately suppressing tumor growth.[10] Some of these compounds are classified as Type II inhibitors, which bind to and stabilize an inactive (DFG-out) conformation of the kinase, offering a potential for greater selectivity compared to traditional ATP-competitive (Type I) inhibitors.[7]
Non-Receptor Tyrosine Kinases: Targeting Intracellular Signal Transduction
Src Family Kinases (SFKs)
Src is a prototypical non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. Its overexpression and activation are common in many cancers and are also implicated in bone diseases like osteoporosis by promoting osteoclast activity.[11][12] The pyrrolopyrimidine scaffold has been successfully utilized to generate potent Src inhibitors.[11] Bone-targeting moieties have even been incorporated into these compounds to enhance their delivery to bone tissue, aiming for increased efficacy and reduced systemic side effects in the treatment of bone-related disorders.[11]
| Compound Class | Target(s) | Representative IC₅₀/GI₅₀ Values | Key Therapeutic Application | Reference(s) |
| Pyrrolo[3,2-d]pyrimidine | EGFR/HER2 | 11 nM / 11 nM (Kinase) | Gastric, Breast Cancer | [4] |
| Pyrrolo[3,2-d]pyrimidine | VEGFR-2/PDGFRβ | 2.5 nM / 3.6 nM (Cellular) | Solid Tumors (Anti-angiogenesis) | [10] |
| Pyrrolopyrimidine | Src | Nanomolar Range | Osteoporosis, Cancer | [11][13] |
| Pyrrolo[3,2-d]pyrimidine | EGFR (T790M/L858R) | Varies (Structure-dependent) | Non-Small-Cell Lung Cancer | [3][6] |
Part 2: A Multi-pronged Attack on Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation. One of the most critical pathways is one-carbon (C1) metabolism, which provides the necessary building blocks for nucleotide and amino acid synthesis.[14] A novel class of 5-substituted pyrrolo[3,2-d]pyrimidines has been developed to function as antifolates that simultaneously inhibit multiple key enzymes in this network.[14][15]
The One-Carbon (C1) Metabolic Network
C1 metabolism is compartmentalized between the mitochondria and the cytosol. In the mitochondria, the enzyme serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine, generating a one-carbon unit that is crucial for producing formate, NADPH, and ATP. This formate is exported to the cytosol, where it enters the folate cycle to be used for the de novo synthesis of purines. Key cytosolic enzymes in this process include SHMT1 , glycinamide ribonucleotide formyltransferase (GARFTase) , and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) .[14][16]
Caption: Key nodes of one-carbon metabolism targeted by inhibitors.
Multi-Targeted Antifolates
Compounds such as AGF347 have been engineered to inhibit SHMT2 in the mitochondria, as well as SHMT1, GARFTase, and AICARFTase in the cytosol.[14][16][17] This multi-targeted approach leads to a catastrophic failure of the metabolic network, simultaneously blocking purine synthesis and depleting essential metabolites like glycine. The downstream consequences are profound, including the suppression of mTOR signaling (a central regulator of cell growth), depletion of glutathione (a key antioxidant), and a subsequent increase in cytotoxic reactive oxygen species (ROS).[17] This strategy has shown potent antitumor efficacy in preclinical models of pancreatic cancer.[14][16]
Part 3: A Classic Target Revisited - The Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton responsible for maintaining cell structure and forming the mitotic spindle during cell division. They are a clinically validated target for anticancer drugs.
Pyrrolo[3,2-d]pyrimidines as Microtubule Depolymerizing Agents
A distinct series of N5-substituted-pyrrolo[3,2-d]pyrimidines have been identified as potent microtubule targeting agents.[18][19] Unlike the well-known taxanes (which stabilize microtubules), these compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization and leading to the disassembly of microtubules.[18] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately leading to cell death.[20] Notably, some of these compounds have demonstrated the ability to overcome clinically relevant drug resistance mechanisms, such as the overexpression of P-glycoprotein (Pgp), making them promising candidates for further development.[18][19]
Part 4: Methodologies for Target Identification and Validation
A rigorous, self-validating experimental workflow is essential to confirm the mechanism of action of any new compound. The causality of experimental choices lies in a tiered approach, moving from a defined biochemical system to a complex cellular environment and finally to an in vivo model.
Caption: A tiered workflow for target validation.
Protocol 4.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Principle: A competitive binding assay using a europium-labeled antibody and a fluorescent "tracer" that binds to the kinase of interest. The inhibitor displaces the tracer, disrupting Förster resonance energy transfer (FRET).
-
Methodology:
-
Prepare a serial dilution of the 5H-pyrrolo[3,2-d]pyrimidine compound in kinase buffer.
-
In a 384-well plate, add the kinase (e.g., EGFR, VEGFR-2), the Alexa Fluor™-labeled kinase tracer, and the compound dilution.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add the Eu-labeled anti-tag antibody and incubate for another 60 minutes.
-
Read the plate on a fluorescence plate reader, measuring emission at both 665 nm (FRET signal) and 615 nm (Europium signal).
-
Calculate the emission ratio (665/615) and plot the values against the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
-
Causality: This assay directly measures the compound's ability to bind to the kinase active site, providing a quantitative measure of potency (IC₅₀) that is independent of cellular factors like membrane permeability.
Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)
-
Principle: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Seed cancer cells (e.g., BT-474 for HER2, HUVEC for VEGFR) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to untreated controls and plot cell viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Causality: This assay provides a functional readout of the compound's overall effect on cell growth and viability, integrating target inhibition with cellular uptake and downstream effects.
Protocol 4.3: Targeted Metabolomics for C1 Metabolism Inhibition
-
Principle: Uses stable isotope-labeled serine ([2,3,3-²H]L-serine) to trace the flux of one-carbon units through the mitochondrial and cytosolic pathways. Inhibition of SHMT2 will cause an accumulation of the labeled serine and a reduction in labeled downstream metabolites.[14][21]
-
Methodology:
-
Culture cancer cells (e.g., MIA PaCa-2) in serine-free media supplemented with [2,3,3-²H]L-serine.
-
Treat one group of cells with the pyrrolo[3,2-d]pyrimidine antifolate (e.g., AGF347) and another with vehicle control.
-
After a defined time (e.g., 24 hours), quench metabolism with cold methanol and harvest the cells.
-
Extract polar metabolites using a methanol/water/chloroform procedure.
-
Analyze the aqueous fraction using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of labeled and unlabeled serine, glycine, and purine nucleotides.
-
Compare the isotopomer distribution between treated and untreated cells. A decrease in the M+1 and M+2 isotopomers of downstream products confirms inhibition of the pathway.[21]
-
-
Causality: This is a highly specific mechanistic assay. It directly demonstrates that the compound engages its intended metabolic targets inside the cell and produces the expected biochemical consequence, providing definitive proof of its on-target activity.
Conclusion and Future Outlook
The 5H-pyrrolo[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of targeted therapeutics. Its success is rooted in its ability to mimic endogenous purines, allowing for potent interactions with a wide range of enzyme active sites. While kinase inhibition remains the most explored therapeutic application, the emergence of multi-targeted inhibitors of one-carbon metabolism and novel microtubule-disrupting agents demonstrates the continued potential for innovation. Future research will likely focus on developing next-generation compounds with even greater selectivity for specific kinase isoforms or mutant variants, exploring novel combinations with other targeted agents, and expanding the application of this privileged scaffold to new disease areas beyond oncology.
References
- 1. nbinno.com [nbinno.com]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Within this expanse, certain molecular frameworks, known as "privileged structures," have emerged as consistently fruitful starting points for drug discovery. The pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system, stands as a testament to this principle. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for the development of drugs targeting a spectrum of diseases, from cancer to infectious diseases. This in-depth guide provides a comprehensive overview of the synthesis, therapeutic applications, and biological evaluation of pyrrolo[3,2-d]pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
I. The Synthetic Landscape: Constructing the Pyrrolo[3,2-d]pyrimidine Core
The biological potential of pyrrolo[3,2-d]pyrimidine derivatives is intrinsically linked to the accessibility and versatility of their synthetic routes. The ability to efficiently construct and subsequently elaborate this core scaffold is paramount for generating diverse compound libraries for structure-activity relationship (SAR) studies. Over the years, medicinal chemists have devised several elegant strategies to assemble the pyrrolo[3,2-d]pyrimidine framework, ranging from classical linear sequences to more sophisticated one-pot and domino reactions.
One-Pot Multicomponent Reactions: A Paradigm of Efficiency
In the quest for synthetic efficiency and atom economy, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool. These reactions allow for the formation of complex molecules from simple starting materials in a single synthetic operation, thereby minimizing purification steps and resource consumption. A notable example is the three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or its derivatives, catalyzed by L-proline in acetic acid, to afford functionalized pyrrolo[3,2-d]pyrimidines.[1] This approach offers a straightforward entry to a diverse range of derivatives.
Domino Reactions: A Cascade to Complexity
Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, provide an elegant and efficient means to construct complex heterocyclic systems. A noteworthy application in the synthesis of pyrrolo[3,2-d]pyrimidines involves a domino C-N coupling/hydroamination reaction.[2][3][4][5] This strategy has been successfully employed to prepare a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available alkynylated uracils and anilines.[2][3][4][5]
Below is a generalized workflow for a domino synthesis of the pyrrolo[3,2-d]pyrimidine core.
References
- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 2. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 3. Synthesis of pyrrolo[3,2- d]pyrimidine-2,4(3 H)-diones by domino C-N coupling/hydroamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Introduction: A Tale of Two Isomers - The Pyrrolo[3,2-d]pyrimidine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Pyrrolo[3,2-d]pyrimidine Core: Synthetic Strategies and Therapeutic Applications
The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a class of nitrogen heterocyclic compounds with significant pharmacological relevance. Within this family, the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores are of particular interest due to their structural resemblance to purines. However, a critical distinction exists between these two isomers: while the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is found in a variety of natural products, the pyrrolo[3,2-d]pyrimidine core, or 9-deazapurine, is not found in nature and must be accessed through chemical synthesis[1]. This guide will focus on the synthetic pyrrolo[3,2-d]pyrimidine core, exploring its synthesis, pharmacological activities, and therapeutic potential, particularly in the realm of oncology.
Synthetic Strategies for the Pyrrolo[3,2-d]pyrimidine Core
The absence of the pyrrolo[3,2-d]pyrimidine core in natural products necessitates its creation in the laboratory. Various synthetic methodologies have been developed to construct this valuable scaffold. A common strategy involves the cyclization of a substituted pyrrole precursor to form the pyrimidine ring.
General Synthetic Protocol: Cyclization of a Pyrrole Precursor
A representative synthesis of a substituted pyrrolo[3,2-d]pyrimidine is outlined below. This multi-step process begins with the formylation of a substituted pyrrole, followed by a ring-closing reaction.
Step 1: Formylation of the Pyrrole Ring
-
Dissolve the starting 6-methyl-substituted pyrrole derivative in dimethylformamide (DMF).
-
Add DMF-dimethylacetal to the solution.
-
Heat the reaction mixture at 60-65 °C to facilitate the formylation of the methyl group.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the formylated intermediate.
Step 2: Reductive Cyclization to Form the Pyrrolo[3,2-d]pyrimidine Core
-
Suspend the formylated intermediate in acetic acid.
-
Add zinc dust portion-wise to the stirred suspension. The zinc in acetic acid generates the reducing agent necessary for the cyclization.
-
Continue stirring until the starting material is consumed, as indicated by TLC.
-
Filter the reaction mixture to remove excess zinc and other insoluble materials.
-
Neutralize the filtrate and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2,4-disubstituted pyrrolo[3,2-d]pyrimidine[1].
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the pyrrolo[3,2-d]pyrimidine core.
Pharmacological Activities and Therapeutic Potential
The synthetic nature of the pyrrolo[3,2-d]pyrimidine core has allowed for extensive chemical modifications, leading to the discovery of derivatives with a wide range of biological activities. A significant focus of research has been on their potential as anticancer agents.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. Halogenated derivatives, in particular, have shown promising results. For instance, the introduction of iodine at the C7 position of a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold was found to significantly enhance its antiproliferative activity, reducing the IC50 values to sub-micromolar levels in some cases[1].
| Compound | Substitution | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 1 | 2,4-dichloro | 2.5 | 3.1 | 4.2 |
| 2 | 2,4-dichloro, 7-iodo | 0.5 | 0.6 | 0.2 |
Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines. Data extracted from a study on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines[1].
Mechanism of Action: Targeting One-Carbon Metabolism
A key mechanism through which certain pyrrolo[3,2-d]pyrimidine derivatives exert their anticancer effects is by targeting one-carbon (C1) metabolism. C1 metabolism is a crucial network of biochemical reactions that provides one-carbon units for the biosynthesis of nucleotides and amino acids, essential for rapidly proliferating cancer cells.
Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as inhibitors of key enzymes in both mitochondrial and cytosolic C1 metabolism[2][3][4][5][6]. These compounds have been shown to inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, as well as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in the cytosol, which are involved in de novo purine biosynthesis[3][4].
Diagram of the Targeted Metabolic Pathway
Caption: Inhibition of mitochondrial and cytosolic one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.
The lead compound, AGF347, has demonstrated broad-spectrum in vitro antitumor efficacy against various cancer cell lines, including those of pancreatic, lung, and colon origin[4]. Furthermore, AGF347 has shown significant in vivo antitumor activity in pancreatic tumor xenograft models, providing strong proof-of-concept for its therapeutic potential[4]. The antitumor effects of these inhibitors are multifaceted, leading to the suppression of mTOR signaling, depletion of glutathione, and an increase in reactive oxygen species, ultimately inducing cancer cell death[2][3].
Antibacterial Activity
In addition to their anticancer properties, some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against pathogenic bacteria. Studies have shown that certain derivatives exhibit inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli, and Salmonella) bacteria[7].
Future Outlook
The pyrrolo[3,2-d]pyrimidine scaffold continues to be a promising platform for the development of novel therapeutic agents. Its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research will likely focus on:
-
Further Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will aid in their rational design and clinical application.
-
Development of More Potent and Selective Inhibitors: Continued medicinal chemistry efforts are needed to improve the efficacy and reduce potential off-target effects of these compounds.
-
Combination Therapies: Investigating the synergistic effects of pyrrolo[3,2-d]pyrimidine derivatives with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.
-
Exploration of Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities of this scaffold warrant investigation into its potential for treating other diseases, such as bacterial infections and inflammatory disorders.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Methodological & Application
Synthetic Route I: Linear Synthesis from Substituted Pyrimidines
A prevalent and reliable method for constructing the 5H-pyrrolo[3,2-d]pyrimidin-2-amine core involves a linear sequence starting from a suitably substituted pyrimidine ring. This approach builds the pyrrole ring onto the existing pyrimidine scaffold. A common starting material for this strategy is 2-amino-4-chloro-5-nitropyrimidine.
Rationale and Mechanistic Insight
This synthetic pathway leverages the electrophilic nature of the C5 position of the pyrimidine ring, which is activated by the nitro group. The synthesis proceeds through a reductive cyclization strategy. The key steps involve the introduction of a two-carbon unit at the C5 position, followed by reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring.
Experimental Protocol
Step 1: Synthesis of Diethyl (2-amino-5-nitropyrimidin-4-yl)malonate
-
To a solution of 2-amino-4-chloro-5-nitropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add diethyl malonate (1.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford diethyl (2-amino-5-nitropyrimidin-4-yl)malonate.
Step 2: Reductive Cyclization to form Ethyl 2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
-
Suspend the diethyl (2-amino-5-nitropyrimidin-4-yl)malonate (1.0 eq) in ethanol.
-
Add a reducing agent, such as iron powder (5.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-3 hours. The nitro group is reduced to an amine, which spontaneously cyclizes.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the ethyl 2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.
Step 3: Chlorination of the Pyrimidone Ring
-
Treat the product from the previous step (1.0 eq) with neat phosphoryl chloride (POCl₃) (excess).
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.
Step 4: Hydrolysis and Decarboxylation
-
Dissolve the chlorinated intermediate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2 M).
-
Reflux the solution for 1-2 hours to facilitate both hydrolysis of the ester and removal of the chloro group.
-
Acidify the reaction mixture with hydrochloric acid to induce decarboxylation.
-
The desired product, this compound, precipitates out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Workflow Visualization
Caption: Linear synthesis of this compound.
Synthetic Route II: Convergent Synthesis via Pyrrole Intermediates
A more modern and often more efficient approach involves a convergent synthesis. This strategy builds the pyrrole and pyrimidine precursors separately and then couples them in a later step. This allows for greater flexibility in introducing substituents on either ring system. A common starting material for the pyrrole component is a suitably functionalized pyrrole, such as 2-amino-3-cyanopyrrole.
Rationale and Mechanistic Insight
This route capitalizes on the nucleophilicity of the amino group on the pyrrole ring and its ability to react with a C1 synthon to form the pyrimidine ring. The cyano group in the 2-amino-3-cyanopyrrole is a key functional group that participates in the cyclization to form the pyrimidine ring.
Experimental Protocol
Step 1: Synthesis of 2-Amino-3-cyanopyrrole
This intermediate can be synthesized via several methods. One common method involves the reaction of malononitrile with an α-halo ketone or aldehyde in the presence of a base. A three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides also provides an efficient route to substituted 2-aminopyrroles.[1]
Step 2: Cyclization with a C1 Synthon to form the Pyrimidine Ring
-
Dissolve 2-amino-3-cyanopyrrole (1.0 eq) in an appropriate solvent, such as formamide.
-
Heat the reaction mixture at a high temperature (e.g., 180-200 °C) for several hours. Formamide serves as both the solvent and the source of the C1 unit for the pyrimidine ring.
-
The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the 5H-pyrrolo[3,2-d]pyrimidin-4-amine.
-
To obtain the desired 2-amino isomer, a subsequent functional group interconversion is necessary. A more direct route involves using guanidine for the cyclization.
Alternative Step 2: Cyclization with Guanidine
-
Treat 2-amino-3-cyanopyrrole (1.0 eq) with guanidine hydrochloride (1.5 eq) in the presence of a base such as sodium ethoxide in ethanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it with an acid.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Visualization
Caption: Convergent synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Generally moderate | Can be higher, especially for substituted analogs |
| Scalability | Can be challenging for some steps (e.g., reductions) | Often more amenable to large-scale synthesis |
| Flexibility | Less flexible for introducing diverse substituents | Highly flexible for derivatization of both rings |
| Number of Steps | Typically longer | Can be shorter depending on the availability of the pyrrole intermediate |
| Starting Materials | Readily available pyrimidines | May require synthesis of the pyrrole precursor |
Conclusion
The synthesis of this compound can be effectively achieved through both linear and convergent strategies. The choice of route will depend on the specific requirements of the research, including the desired scale, the need for analog synthesis, and the availability of starting materials. The protocols outlined in this application note provide robust and well-established methods for obtaining this important heterocyclic scaffold. For the development of novel derivatives, the convergent approach offers significant advantages in terms of flexibility and efficiency.
References
Application Note & Protocol: Regioselective N-Alkylation of 5H-pyrrolo[3,2-d]pyrimidin-2-amine
Abstract
This technical guide provides detailed protocols for the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidin-2-amine, a crucial scaffold in medicinal chemistry and drug development. The 9-deazapurine core of this molecule is a prevalent structural motif in various biologically active compounds, and the ability to selectively functionalize the pyrrole nitrogen (N-5) is essential for the synthesis of novel derivatives with tailored properties.[1] This document outlines two robust and field-proven methodologies for N-alkylation: a classical approach utilizing an alkyl halide with a strong base, and the versatile Mitsunobu reaction. We will delve into the mechanistic underpinnings of these reactions, discuss critical parameters influencing regioselectivity, and provide step-by-step experimental procedures. Additionally, this guide includes troubleshooting advice and data presentation to aid researchers in successfully implementing these protocols.
Introduction: The Significance of N-Alkylated 5H-pyrrolo[3,2-d]pyrimidin-2-amines
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the more commonly studied 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) system, is a key heterocyclic structure in the design of therapeutic agents.[1][2] Its structural analogy to endogenous purines allows for interaction with a wide range of biological targets, including kinases and other enzymes.[1] The N-alkylation of the pyrrole moiety at the N-5 position offers a powerful avenue for modifying the physicochemical and pharmacological properties of these molecules. Introducing alkyl substituents can enhance solubility, modulate lipophilicity, and introduce specific steric or electronic features to optimize binding to target proteins.[1] Consequently, reliable and regioselective N-alkylation protocols are of paramount importance for researchers in drug discovery.
The primary challenge in the alkylation of this compound lies in achieving regioselectivity. The molecule possesses multiple nucleophilic nitrogen atoms. However, the pyrrole NH at the N-5 position is the most acidic proton, making it the most favorable site for deprotonation and subsequent alkylation under basic conditions.[3] The exocyclic 2-amino group generally remains protonated under these conditions and is less nucleophilic, thus minimizing side reactions.
This application note presents two complementary protocols to achieve selective N-5 alkylation.
Reaction Mechanism and Regioselectivity
The N-alkylation of this compound at the N-5 position proceeds via a nucleophilic substitution reaction. The choice of reaction conditions, particularly the base, plays a crucial role in ensuring regioselectivity.
Classical N-Alkylation with a Strong Base
In this method, a strong base, such as sodium hydride (NaH), is used to deprotonate the pyrrole nitrogen at the N-5 position, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a similar electrophile like a tosylate) in an SN2 reaction to form the N-alkylated product.
The general mechanism is as follows:
-
Deprotonation: The hydride ion from NaH abstracts the acidic proton from the N-5 position of the pyrrole ring, generating the corresponding sodium salt and hydrogen gas.
-
Nucleophilic Attack: The resulting highly nucleophilic pyrrolide anion attacks the alkyl halide, displacing the halide ion and forming the C-N bond.
The regioselectivity for the N-5 position is driven by the higher acidity of the pyrrole N-H compared to the amino N-H protons.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for N-alkylation, particularly when using alcohols as the alkyl source.[4][5] This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center.[5] The key reagents are a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
The mechanism involves the following key steps:
-
Betaine Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[5]
-
Proton Transfer: The acidic N-H of the pyrrole protonates the betaine.
-
Oxyphosphonium Salt Formation: The alcohol is activated by the protonated betaine, forming an oxyphosphonium salt, which is a good leaving group.
-
SN2 Displacement: The deprotonated pyrrole anion acts as the nucleophile and displaces the activated alcohol via an SN2 reaction.[5]
The Mitsunobu reaction is often favored for its mild conditions and its ability to alkylate with a wide range of primary and secondary alcohols.[6]
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is suitable for the N-alkylation of this compound using a primary or secondary alcohol.
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard glassware and purification equipment as listed in Protocol 1.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF to dissolve the reactants.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Note that triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate are common byproducts that need to be removed during purification.
Data Presentation and Expected Outcomes
The success of the N-alkylation can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with representative alkylating agents.
| Protocol | Alkylating Agent | Base/Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzyl Bromide | NaH | DMF | 0 to RT | 4 | 75-90 |
| 1 | Ethyl Iodide | NaH | DMF | 0 to RT | 6 | 70-85 |
| 2 | Ethanol | PPh3, DIAD | THF | 0 to RT | 12 | 60-75 |
| 2 | Isopropanol | PPh3, DEAD | THF | 0 to RT | 18 | 55-70 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Workflow Diagram
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsred.com [ijsred.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Application Notes & Protocols: Leveraging 5H-pyrrolo[3,2-d]pyrimidin-2-amine for Advanced Kinase Inhibitor Discovery
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine, also known as the 7-deazapurine scaffold, represents a privileged heterocyclic system in medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors.[1][2][3] Its structure serves as a bioisostere of adenine, enabling it to form critical hydrogen bond interactions within the ATP-binding hinge region of numerous kinases. This guide focuses on the strategic use of a key derivative, 5H-pyrrolo[3,2-d]pyrimidin-2-amine , as a versatile starting block for constructing diverse libraries of kinase inhibitors. We will explore the underlying structural rationale for its efficacy, provide detailed synthetic protocols for its functionalization, and present a case study on its application in targeting clinically relevant kinases such as EGFR. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful scaffold for novel therapeutic design.
The 7-Deazapurine Scaffold: A Privileged Kinase Hinge-Binder
Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins, a fundamental process in cellular signaling. The design of kinase inhibitors often revolves around creating molecules that can competitively occupy the ATP-binding pocket. The 5H-pyrrolo[3,2-d]pyrimidine core is exceptionally well-suited for this role.
1.1. Mechanism of Action: Mimicking Adenine
The efficacy of the 7-deazapurine scaffold lies in its ability to mimic the hydrogen bonding pattern of adenine. The N1 nitrogen and the exocyclic amino group at C4 (in the case of 7-deazaadenine) or, in our focus, the 2-amino group, act as hydrogen bond donors and acceptors. This allows the molecule to form two or three crucial hydrogen bonds with the backbone amide residues of the kinase "hinge region," effectively anchoring the inhibitor in the active site. The replacement of the N7 atom of purine with a carbon atom makes the pyrrole ring more electron-rich and provides a vector for substitution into the solvent-exposed region or hydrophobic back pocket of the kinase, which can be exploited to enhance potency and selectivity.[2][3]
Diagram: Hinge-Binding Interaction
Caption: Hydrogen bonding between the scaffold and the kinase hinge.
Synthetic Strategies for Library Development
The true power of this compound as a building block lies in its amenability to regioselective functionalization. Typically, the scaffold is first halogenated (e.g., chlorinated or brominated) at the C4 position, which then serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions.
2.1. Core Protocol: C4-Arylation via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction to install an aryl group at the C4 position of the scaffold, a common strategy in the synthesis of inhibitors targeting the EGFR family.[4][5]
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. It is crucial to protect the N5 position (e.g., with a SEM or PMB group) to prevent side reactions and improve solubility, although some reactions proceed without protection.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as Na₂CO₃ or K₃PO₄ (2.0-3.0 eq). The aqueous base is critical for activating the boronic acid.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used, remove it using appropriate conditions (e.g., TFA for SEM group) to yield the final C4-arylated product.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging or sterically hindered couplings, catalysts with more sophisticated ligands like dppf (in PdCl₂(dppf)) can provide better yields by promoting reductive elimination.
-
Base Selection: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. K₃PO₄ is often a good choice for sensitive substrates, while Na₂CO₃ is a cost-effective alternative.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure reproducible results.
Diagram: Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applications of 5H-pyrrolo[3,2-d]pyrimidine Derivatives in Cancer Research: A Technical Guide
This guide provides an in-depth exploration of the burgeoning field of 5H-pyrrolo[3,2-d]pyrimidine derivatives as promising therapeutic agents in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols, and presents key quantitative data to facilitate further investigation and application of this versatile chemical scaffold. We will focus on a particularly promising class of these compounds that targets the metabolic engine of cancer cells: one-carbon metabolism.
The Rise of 5H-pyrrolo[3,2-d]pyrimidines in Oncology
The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing structural resemblance to purines, the building blocks of DNA and RNA. This inherent likeness allows derivatives of this scaffold to interact with a variety of biological targets that are crucial for cancer cell proliferation and survival. While various pyrrolopyrimidine isomers have been investigated, the 5H-pyrrolo[3,2-d]pyrimidine series has recently gained significant attention for its potent and selective anticancer activities.
Mechanism of Action: Targeting the One-Carbon Metabolic Network
A key vulnerability of rapidly proliferating cancer cells is their heightened dependence on metabolic pathways to fuel their growth. One-carbon (1C) metabolism is a critical network of interconnected biochemical reactions that provides the necessary building blocks for nucleotide and amino acid biosynthesis.[1][2] A novel class of 5-substituted 5H-pyrrolo[3,2-d]pyrimidine derivatives has been developed to exploit this dependency by targeting key enzymes within this pathway.[1]
These compounds act as multi-targeted inhibitors, primarily disrupting mitochondrial and cytosolic one-carbon metabolism. The principal target is serine hydroxymethyltransferase 2 (SHMT2) , a mitochondrial enzyme that catalyzes the conversion of serine to glycine, a crucial step for generating one-carbon units.[1][3] By inhibiting SHMT2, these derivatives starve cancer cells of the essential metabolites needed for DNA synthesis, repair, and methylation.
Furthermore, lead compounds from this series, such as AGF347 , also exhibit inhibitory activity against cytosolic enzymes involved in de novo purine biosynthesis, including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), as well as the cytosolic isoform of SHMT (SHMT1).[1][2] This multi-targeted approach leads to a more comprehensive shutdown of cancer cell metabolism and has shown broad-spectrum antitumor efficacy.[1]
The downstream consequences of this metabolic disruption are profound, leading to the suppression of the mTOR signaling pathway, depletion of glutathione, and an increase in reactive oxygen species (ROS), ultimately culminating in cancer cell death.[2]
Caption: Inhibition of One-Carbon Metabolism by 5H-pyrrolo[3,2-d]pyrimidine Derivatives.
Quantitative Efficacy of Lead Compounds
The antitumor activity of lead 5H-pyrrolo[3,2-d]pyrimidine derivatives has been quantified across various cancer cell lines. The following table summarizes the IC50 values for representative compounds, demonstrating their potent antiproliferative effects.
| Compound | H460 (NSCLC) IC50 (nM) | HCT116 (Colon) IC50 (nM) | MIA PaCa-2 (Pancreatic) IC50 (nM) |
| AGF291 | 10 ± 1 | 12 ± 2 | 20 ± 3 |
| AGF320 | 8 ± 1 | 10 ± 1 | 15 ± 2 |
| AGF347 | 5 ± 1 | 7 ± 1 | 10 ± 2 |
| Data synthesized from Dekhne et al., 2019.[1] |
Application Protocols
This section provides detailed, step-by-step protocols for key experiments to evaluate the anticancer properties of 5H-pyrrolo[3,2-d]pyrimidine derivatives.
General Synthesis of 5-Substituted-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-ones
A general synthetic route to this class of compounds often involves a multi-step process, beginning with the construction of the pyrrolopyrimidine core followed by the introduction of various substituents. The following is a representative, generalized protocol.
Protocol 4.1.1: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
-
Starting Material: Begin with a suitably substituted 6-aminopyrimidine derivative.
-
Cyclization: React the aminopyrimidine with a halo-carbonyl compound (e.g., chloroacetaldehyde) to form the pyrrole ring, yielding the 5H-pyrrolo[3,2-d]pyrimidine scaffold. This reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with the addition of a base to facilitate the cyclization.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Protocol 4.1.2: N5-Alkylation
-
Deprotonation: Treat the 5H-pyrrolo[3,2-d]pyrimidine core with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C to deprotonate the pyrrole nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., 1-bromo-4-chlorobutane) to the reaction mixture and allow it to warm to room temperature, stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol 4.2.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5H-pyrrolo[3,2-d]pyrimidine derivative (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Target Engagement: Western Blot Analysis of the mTOR Pathway
To confirm the downstream effects of one-carbon metabolism inhibition, this protocol details the analysis of key proteins in the mTOR signaling pathway.
Protocol 4.3.1: Western Blotting
-
Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Caption: Western Blot Experimental Workflow.
In Vivo Efficacy: Pancreatic Cancer Xenograft Model
Evaluating the in vivo antitumor activity of these compounds is a critical step in their preclinical development.
Protocol 4.4.1: Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 MIA PaCa-2 pancreatic cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the 5H-pyrrolo[3,2-d]pyrimidine derivative (e.g., AGF347) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Future Directions and Clinical Perspective
The development of 5H-pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of one-carbon metabolism represents a promising new frontier in cancer therapy. The lead compounds have demonstrated significant preclinical efficacy, and further optimization of their pharmacokinetic and pharmacodynamic properties is ongoing. While no 5H-pyrrolo[3,2-d]pyrimidine derivatives are currently in clinical trials, their potent and targeted mechanism of action warrants their continued investigation and potential advancement into clinical development for the treatment of various solid tumors, particularly those with a high metabolic demand.
References
- 1. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Substituted Pyrrolo[3,2-d]pyrimidines
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically crucial 7-deazapurine framework, represents a privileged heterocyclic system in medicinal chemistry and drug development.[1] These compounds are recognized as 9-deazaanalogues of biogenic purines and have demonstrated a remarkable breadth of biological activities.[1] Their structural similarity to adenine allows them to function as potent inhibitors of key enzymes, particularly kinases, which are central to cellular signaling and are often dysregulated in diseases like cancer.[2][3] Consequently, substituted pyrrolo[3,2-d]pyrimidines have been developed as inhibitors for targets including human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and as modulators of one-carbon metabolism, showing significant antitumor efficacy.[2][4][5]
This guide provides a comprehensive, two-part protocol for the synthesis of substituted pyrrolo[3,2-d]pyrimidines. Our strategy is centered on the robust construction of a key, reactive intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , followed by its versatile functionalization using palladium-catalyzed cross-coupling chemistry. This approach enables the systematic generation of diverse analogues for structure-activity relationship (SAR) studies, which is fundamental to modern drug discovery.
Overall Synthetic Strategy
The synthesis is logically divided into two main stages: the formation of the core heterocyclic structure and the subsequent introduction of chemical diversity.
-
Core Synthesis: We begin by preparing the hydroxylated pyrrolo[3,2-d]pyrimidine core, which is then converted to a highly reactive chloro-intermediate. This intermediate serves as the foundational building block for all subsequent diversification.
-
Diversification: Using the chloro-intermediate, we demonstrate the introduction of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction allows for the attachment of a wide array of aryl and heteroaryl substituents at the C4 position.
Figure 1: High-level workflow for the synthesis of substituted pyrrolo[3,2-d]pyrimidines.
Part 1: Synthesis of the Core Intermediate: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
The critical step in generating a versatile scaffold is the conversion of the stable 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one to its activated chloro-derivative. This transformation is reliably achieved using phosphorus oxychloride (POCl₃).
Protocol 1: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
This protocol details the conversion of the pyrimidinone to the 4-chloro intermediate.
Figure 2: Reaction scheme for the synthesis of the 4-chloro intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
| 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (32d) | 135.11 | 5.0 g | 37.0 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | 268 | ~7.2 |
| Crushed Ice | 18.02 | ~400 g | - | - |
| Concentrated Ammonia Solution (NH₄OH) | 35.05 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Place the starting material, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (5.0 g, 37.0 mmol), into the flask.
-
Addition of Reagent: Carefully add phosphorus oxychloride (25 mL) to the flask. The solid will form a slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle. The mixture should transform into a dark, homogeneous solution within the first hour.[6] Continue to reflux for a total of 2-4 hours.
-
Expertise & Experience: The use of excess POCl₃ serves as both the reagent and the solvent, ensuring the reaction goes to completion. The transformation into a clear solution is a good visual indicator that the reaction is proceeding.
-
-
Monitoring the Reaction: Progress can be monitored by TLC (thin-layer chromatography) using a mobile phase of 5-10% Methanol in Chloroform. The product will have a higher Rf value than the starting material.
-
Workup - Critical Step: Upon completion, cool the reaction mixture in an ice-water bath.
-
Quenching: In a separate large beaker (e.g., 1 L), prepare approximately 400 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the cooled reaction mixture onto the ice. This is a highly exothermic process and will generate HCl gas; ensure adequate ventilation in the fume hood.
-
Trustworthiness: This "reverse quench" is essential. Adding water to POCl₃ is extremely dangerous. Pouring the reaction mixture onto ice helps to control the exotherm and minimize the hydrolysis of the product back to the starting material, a common point of failure.[7]
-
-
Neutralization: Continue stirring the aqueous slurry while it is still cool. Slowly add concentrated ammonia solution dropwise to adjust the pH to approximately 8.[6] A precipitate will form.
-
Expertise & Experience: Using a weak base like ammonia is preferable to strong bases like NaOH, which can aggressively promote hydrolysis of the desired 4-chloro product.[7] The goal is to neutralize the acidic byproducts without creating a harsh basic environment.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying and Purification: Transfer the solid to a drying dish and dry under vacuum at an elevated temperature (e.g., 100-110 °C) to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[6] For an analytically pure sample, the product can be purified by silica gel column chromatography.
Part 2: Functionalization via Suzuki-Miyaura Cross-Coupling
With the reactive 4-chloro intermediate in hand, we can now introduce a vast range of substituents. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between sp²-hybridized carbons. We will use it here to couple an arylboronic acid to the C4 position of our pyrrolo[3,2-d]pyrimidine core.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling various arylboronic acids to the 4-chloro intermediate.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Component | Role | Example Reagent | M.W. ( g/mol ) |
| Electrophile | Substrate | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 153.56 |
| Nucleophile | Coupling Partner | 4-Methoxyphenylboronic acid | 151.96 |
| Catalyst | Active Species | [1,1'-Bis(diphenylphosphino)ferrocene]Pd(II)Cl₂ | 816.64 |
| Base | Activates Boronic Acid | Potassium Carbonate (K₂CO₃) | 138.21 |
| Solvent | Reaction Medium | 1,2-Dimethoxyethane (DME) | 90.12 |
Step-by-Step Methodology
-
Reaction Setup: To a Schlenk flask or oven-dried vial equipped with a stir bar, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (e.g., 154 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Expertise & Experience: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Establishing an inert atmosphere is crucial for catalyst longevity and achieving high, reproducible yields.
-
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). Then, add the degassed solvent (e.g., DME, 5-10 mL).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitoring the Reaction: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the solid base and palladium residues. Wash the Celite pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyrrolo[3,2-d]pyrimidine product.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of C4 and C6 Positions of the Pyrrolo[3,2-d]pyrimidine Ring
For: Researchers, scientists, and drug development professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, represents a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry. Its structural resemblance to the purine nucleobases allows for its interaction with a wide range of biological targets, including kinases, polymerases, and other enzymes. This has led to the development of numerous pyrrolo[3,2-d]pyrimidine derivatives with potent therapeutic activities, including antitumor, antiviral, and antibacterial properties.
The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The C4 and C6 positions, in particular, have been identified as key sites for modification to modulate potency, selectivity, and pharmacokinetic properties. Functionalization at the C4 position of the pyrimidine ring and the C6 position of the pyrrole ring allows for the introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
This comprehensive guide provides detailed application notes and step-by-step protocols for the strategic functionalization of the C4 and C6 positions of the pyrrolo[3,2-d]pyrimidine ring. It is designed to equip researchers with the necessary knowledge and practical methodologies to synthesize novel derivatives for drug discovery and development programs.
Strategic Overview of C4 and C6 Functionalization
The primary strategy for functionalizing the C4 and C6 positions of the pyrrolo[3,2-d]pyrimidine ring involves the initial introduction of a halogen atom, which then serves as a versatile handle for a variety of subsequent transformations. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, while the pyrrole ring is more amenable to electrophilic substitution and palladium-catalyzed cross-coupling reactions at the C6 position.
The general workflow for the functionalization of these positions is depicted below:
Caption: General workflow for C4 and C6 functionalization.
Part 1: Functionalization of the C4 Position
The C4 position of the pyrrolo[3,2-d]pyrimidine ring is readily activated towards nucleophilic attack upon conversion of the C4-hydroxyl group of the precursor, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, into a better leaving group, typically a chloride.
Protocol 1.1: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol details the conversion of 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one to the key intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, using phosphorus oxychloride (POCl₃).
Materials:
-
5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Concentrated ammonia solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Place 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a dry round-bottom flask under a nitrogen atmosphere.
-
Carefully add phosphorus oxychloride (POCl₃) (approx. 2.8 eq) to the flask.
-
Heat the reaction mixture to reflux for 1-3 hours. The mixture should become a homogeneous solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice-water bath.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic.
-
While keeping the mixture cool in an ice bath, slowly adjust the pH to approximately 8 using a concentrated ammonia solution.
-
A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Dry the solid under vacuum at 110 °C to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a solid. The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of POCl₃ with ice is a highly exothermic reaction. Perform this step slowly and with caution.
Protocol 1.2: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro substituent is an excellent leaving group for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles. This protocol provides a general procedure for the amination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Materials:
-
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Amine (primary or secondary)
-
Solvent (e.g., isopropanol, DMF, or water)
-
Acid (e.g., concentrated HCl, if required) or Base (e.g., K₂CO₃, DIPEA)
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer
Procedure (Acid-Catalyzed Amination in Water):
-
To a reaction vial, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the desired aniline (1.1-1.5 eq).
-
Add water as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Seal the vial and heat the reaction mixture (e.g., 60-80 °C) with stirring for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a catalytic amount of acid can protonate the pyrimidine ring, further activating it towards nucleophilic attack. However, excess acid can lead to competing hydrolysis of the chloro-substituent.
-
Water can be an effective and environmentally friendly solvent for these reactions, in some cases leading to higher reaction rates compared to organic solvents.
Protocol 1.3: C4-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds at the C4 position.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with an arylboronic acid.
Materials:
-
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Schlenk flask or microwave reactor vial
-
Inert gas supply (Argon or Nitrogen)
Procedure (Microwave-Assisted):
-
To a microwave reactor vial, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., 0.5-5 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 2:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 (MW) | 65 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 120 | 12 | 75-90 |
| Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80-95 |
Note: Conditions are generalized and should be optimized for specific substrates.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Functionalization of the C6 Position
The C6 position, being part of the electron-rich pyrrole ring, is susceptible to electrophilic substitution. Halogenation at this position provides a handle for subsequent cross-coupling reactions.
Protocol 2.1: Regioselective Halogenation of the C6 Position
This protocol describes the bromination of the pyrrolo[3,2-d]pyrimidine core at the C6 position using N-bromosuccinimide (NBS).
Materials:
-
Pyrrolo[3,2-d]pyrimidine derivative (e.g., 4-chloro or 4-amino substituted)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, DMF, Chloroform)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the pyrrolo[3,2-d]pyrimidine substrate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C to room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
NBS is a mild and selective brominating agent for electron-rich aromatic systems. The reaction is often carried out at low temperatures to control selectivity and minimize side reactions.
-
The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used.
Protocol 2.2: C6-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Similar to the C4 position, a halogen at C6 can be readily displaced using palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups.
This protocol outlines a general procedure for the Sonogashira coupling of a 6-halo-pyrrolo[3,2-d]pyrimidine with a terminal alkyne.
Materials:
-
6-Bromo- or 6-iodo-pyrrolo[3,2-d]pyrimidine derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., DMF, THF)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 6-halo-pyrrolo[3,2-d]pyrimidine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the degassed solvent, followed by the base (e.g., 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (5) | CuI (5) | TEA | DMF | 25-50 | 6-12 | 70-90 |
| Pd(OAc)₂/XPhos (2) | CuI (4) | DIPA | THF | 60 | 8 | 75-95 |
Note: Conditions are generalized and should be optimized for specific substrates.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the synthesis of a diverse library of C4 and C6-substituted pyrrolo[3,2-d]pyrimidine derivatives. The strategic use of halogenated intermediates followed by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions offers a versatile and efficient approach to explore the chemical space around this privileged scaffold. These protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry, facilitating the discovery and development of novel therapeutic agents. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic toolbox for the functionalization of this important heterocyclic core.
Application Notes and Protocols: In Vitro Bioactivity Profiling of 5H-pyrrolo[3,2-d]pyrimidin-2-amine Derivatives
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-d]pyrimidine Scaffold
The 5H-pyrrolo[3,2-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This heterocyclic system is an analog of purine, allowing it to interact with a wide array of biological targets, particularly those involved in cell proliferation and signaling. Derivatives of this scaffold have been investigated for their potent antiproliferative activities against various cancer cell lines.[3][4] Mechanistic studies have revealed that these compounds can function as inhibitors of critical cellular enzymes, including cyclin-dependent kinases (CDKs) and enzymes of the one-carbon metabolism pathway, such as serine hydroxymethyltransferase (SHMT).[5][6][7]
Given the diverse mechanisms of action, a multi-faceted in vitro testing strategy is essential to accurately characterize the bioactivity of novel 5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biochemical potency, cellular efficacy, and target engagement of this promising class of compounds. The protocols herein are designed to be robust and self-validating, ensuring high-quality, reproducible data to drive drug discovery programs forward.
I. Biochemical Assays: Direct Target Inhibition
The initial step in characterizing a new compound is often to determine its direct effect on purified biological targets. Since the pyrrolo[3,2-d]pyrimidine scaffold is a known "hinge-binding" motif for kinases, a primary focus should be on a panel of relevant protein kinases, particularly CDKs.[5][6] Luminescence-based assays are highly suitable for this purpose due to their sensitivity, broad dynamic range, and amenability to high-throughput screening.
Principle of the Luminescent Kinase Assay (Kinase-Glo®)
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[8][9] The assay reagent contains luciferase, which produces a luminescent signal in the presence of ATP. As the kinase consumes ATP, the luminescent signal decreases. Therefore, the signal is inversely proportional to kinase activity.[10][11] Potent inhibitors will prevent ATP consumption, resulting in a high luminescent signal.
Caption: Workflow of a luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (CDK family)
This protocol is adapted for a 384-well plate format and utilizes the Kinase-Glo® Luminescent Kinase Assay Platform.
Materials:
-
Recombinant human CDK enzymes and their corresponding cyclin partners (e.g., CDK1/CycB, CDK2/CycE, CDK4/CycD1).[6][12]
-
Kinase-specific peptide substrates.
-
This compound test compounds.
-
Known CDK inhibitor as a positive control (e.g., Flavopiridol).[12][13]
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compounds in DMSO, typically starting from 10 mM. The final DMSO concentration in the assay should be ≤ 1%.
-
Assay Setup:
-
To each well of a 384-well plate, add 2.5 µL of the appropriate compound dilution. For control wells, add DMSO (negative control) or the positive control inhibitor.
-
Add 5 µL of a 2X enzyme/substrate solution (containing the CDK/cyclin complex and its specific substrate in assay buffer).
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]
-
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.[10]
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the following controls:
-
100% Inhibition (Positive Control): Wells with a known potent inhibitor.
-
0% Inhibition (Negative Control): Wells with DMSO.
-
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Recommended Value | Rationale |
| Final Assay Volume | 10 µL | Suitable for 384-well format, conserves reagents. |
| Compound Concentration Range | 1 nM - 100 µM | Covers a broad range to determine potency accurately. |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent effects on enzyme activity. |
| ATP Concentration | At or near Km | Ensures competitive inhibitors can be accurately assessed. |
| Incubation Times | As specified | Optimized for enzyme kinetics and signal stability.[10][11] |
II. Cell-Based Assays: Assessing Antiproliferative Activity
While biochemical assays are crucial for determining direct target inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context. These assays measure the ability of a compound to inhibit cell proliferation, which is a hallmark of many cancer therapies.[14][15]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[17]
Protocol: MTT Cell Proliferation Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
This compound test compounds.
-
Positive control cytotoxic drug (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with the positive control drug.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[19]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by shaking the plate for 15 minutes on an orbital shaker.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth) using non-linear regression.
Orthogonal Assay: BrdU Incorporation Assay
To validate the results from the MTT assay, it is advisable to use an orthogonal method that measures a different aspect of cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis.[20][21] BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[22][23] The incorporated BrdU is then detected using a specific antibody, providing a quantitative measure of cell division.[20][21]
Caption: Principles of MTT and BrdU cell proliferation assays.
III. Target Engagement Assays: Confirming Intracellular Action
A critical step in drug discovery is to confirm that a compound interacts with its intended target within the complex environment of a living cell.[24][25] Target engagement assays provide this crucial evidence, linking the biochemical activity of a compound to its cellular effects.
Principle of the Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is based on the principle of ligand-induced thermal stabilization of proteins.[24][26] When a small molecule binds to its target protein, it generally increases the protein's stability, leading to a higher melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[26]
Protocol: Western Blot-Based CETSA
Materials:
-
Cell line expressing the target of interest.
-
This compound test compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the cellular GI₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the relative amount of soluble protein (normalized to the non-heated control) against the temperature for both conditions.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.
| Parameter | Recommended Value/Range | Rationale |
| Compound Concentration | 10x GI₅₀ | Ensures sufficient target occupancy for a detectable shift. |
| Temperature Range | 40°C - 70°C | Typically covers the melting transition of most proteins. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without excessive protein degradation. |
| Centrifugation Speed | 20,000 x g for 20 min | Effectively separates soluble and aggregated protein fractions. |
Conclusion
The systematic in vitro evaluation of this compound derivatives requires a tiered approach, beginning with biochemical assays to identify direct targets and quantify potency, followed by cell-based assays to assess antiproliferative efficacy, and culminating in target engagement studies to confirm the mechanism of action in a cellular context. The protocols detailed in this guide provide a robust framework for generating high-quality, reproducible data essential for the successful advancement of these compounds in drug discovery pipelines. By integrating these orthogonal assays, researchers can build a comprehensive biological profile of their compounds, enabling data-driven decisions and accelerating the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiotrade.com [ebiotrade.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. BrdU Cell Proliferation Assay | QIA58 [merckmillipore.com]
- 24. benchchem.com [benchchem.com]
- 25. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallization of 5H-pyrrolo[3,2-d]pyrimidin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallinity in Drug Development
In the landscape of modern drug discovery and development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. For analogs of 5H-pyrrolo[3,2-d]pyrimidin-2-amine, a scaffold of significant interest in medicinal chemistry, obtaining a crystalline form is a critical milestone. Crystallization is not merely a purification step; it profoundly influences the API's stability, solubility, bioavailability, and manufacturability.[1][2] A well-defined crystalline structure ensures batch-to-batch consistency, which is a regulatory necessity, and can significantly impact the therapeutic efficacy of the final drug product.
This guide provides a comprehensive overview of crystallization techniques tailored for this compound analogs. As a Senior Application Scientist, the following protocols and insights are curated from both fundamental crystallization theory and practical, field-proven experience to empower researchers to overcome common crystallization challenges and successfully generate high-quality single crystals suitable for structural elucidation and further solid-state characterization.
Understanding the Molecule: Physicochemical Properties of this compound Analogs
The 5H-pyrrolo[3,2-d]pyrimidine core is a heterocyclic aromatic system containing multiple nitrogen atoms. These nitrogen atoms, along with the amine substituent, create a molecule with a propensity for hydrogen bonding, both as a donor and an acceptor. This characteristic is a double-edged sword in crystallization. While hydrogen bonding can facilitate the formation of a stable, ordered crystal lattice, it can also lead to strong solute-solvent interactions that may inhibit crystallization. The aromatic nature of the fused ring system suggests that π-π stacking interactions may also play a significant role in crystal packing.
Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystal structures—is a critical consideration for this class of compounds.[2] Different polymorphs can exhibit distinct physical properties, and controlling the desired polymorphic form is a key challenge in pharmaceutical development.[2]
Foundational Principles of Crystallization
Crystallization is fundamentally a process of transitioning from a disordered state (solution) to a highly ordered solid state.[3] This process is governed by two key steps: nucleation and crystal growth.[3]
-
Nucleation: The initial formation of a stable, ordered cluster of molecules from a supersaturated solution. This can be spontaneous (homogeneous nucleation) or induced by impurities, dust, or scratches on the container surface (heterogeneous nucleation).[3][4]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the surface of the existing nuclei.[3]
The goal of any crystallization experiment is to control the rate of both nucleation and growth to produce a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.[4] This is typically achieved by slowly reaching a state of supersaturation.
Core Crystallization Techniques
Several techniques can be employed to achieve the supersaturation necessary for crystallization. The choice of method often depends on the solubility profile of the compound and the quantity of material available.
Slow Evaporation
This is often the simplest and most common method for crystallizing organic compounds.[5] It is particularly useful when the solubility of the compound is relatively high at room temperature.
Causality: The gradual removal of the solvent increases the concentration of the solute, eventually leading to supersaturation and crystallization. The rate of evaporation is a critical parameter; slower evaporation generally leads to better quality crystals.[3]
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the this compound analog in a suitable solvent or solvent mixture at room temperature to create a near-saturated solution. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and acetonitrile.[6]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Vessel Covering: Cover the vessel with a cap or parafilm with a few small holes poked in it. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Observation: Monitor the vessel periodically for crystal growth.
Slow Cooling
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.
Causality: A saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization. The rate of cooling directly impacts crystal quality; slower cooling allows for more ordered crystal growth.[7][8]
Protocol: Slow Cooling
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]
-
Preparation of Saturated Solution: Add the compound to the chosen solvent in a flask and heat the mixture while stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Cooling: Allow the flask to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in a Dewar flask filled with warm water.
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or freezer to maximize the yield of crystals.[5]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Vapor Diffusion
Vapor diffusion is an excellent method for crystallizing small quantities of material and for screening a wide range of solvent systems.[3][4] There are two common setups: hanging drop and sitting drop.
Causality: A concentrated solution of the compound is placed in a small container (e.g., a vial or on a coverslip). This container is then placed in a larger, sealed chamber containing a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Protocol: Vapor Diffusion (Sitting Drop)
-
Prepare the Compound Solution: Dissolve the this compound analog in a small amount of a "good" solvent to create a concentrated solution.
-
Prepare the Reservoir: In a larger, sealable container (e.g., a well of a crystallization plate or a larger vial), add a larger volume of an "anti-solvent." The anti-solvent should be miscible with the good solvent.
-
Set up the Diffusion: Place a small, open vial containing the compound solution inside the larger container with the anti-solvent. Ensure the solution level in the inner vial is below the level of the anti-solvent in the reservoir.
-
Seal and Incubate: Seal the outer container and leave it undisturbed in a stable environment.
-
Monitor: Observe for crystal growth in the inner vial over time.
Anti-Solvent Crystallization (Liquid-Liquid Diffusion)
This technique involves layering a solvent in which the compound is soluble with an anti-solvent in which it is insoluble.
Causality: The slow diffusion of the anti-solvent into the solvent layer at the interface causes a localized reduction in solubility, leading to crystallization at the interface.
Protocol: Anti-Solvent Crystallization
-
Prepare Solutions: Dissolve the compound in a "good" solvent. In a separate container, have the "anti-solvent" ready. The two solvents should be miscible.
-
Layering: Carefully layer the anti-solvent on top of the compound solution. This can be done by slowly adding the anti-solvent down the side of the container to minimize mixing. A syringe or pipette can be used for this.
-
Incubation: Seal the container and allow it to stand undisturbed.
-
Observation: Crystals will typically form at the interface between the two solvents.
Solvent Selection: The Key to Success
The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[3] For this compound analogs, a systematic screening of solvents with varying polarities and hydrogen bonding capabilities is recommended.
| Solvent Class | Examples | Rationale for this compound Analogs |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Can form strong hydrogen bonds with the solute, potentially hindering crystallization if the interaction is too strong. However, can also facilitate the formation of a well-ordered, hydrogen-bonded crystal lattice. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Offer a range of polarities and can dissolve the compounds. DMF and DMSO are strong solvents and may need to be used in combination with an anti-solvent. Acetonitrile and ethyl acetate are often good starting points.[5] |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Generally used as anti-solvents due to the low solubility of the polar this compound core. |
A Practical Approach to Solvent Screening:
A useful starting point is to test the solubility of your compound in a range of solvents at both room temperature and at an elevated temperature. An ideal solvent for slow cooling crystallization will show poor solubility at room temperature and good solubility when heated.[8] For slow evaporation, a solvent that provides moderate solubility at room temperature is desirable.
Troubleshooting Common Crystallization Problems
| Problem | Potential Causes | Suggested Solutions |
| No Crystals Form | Solution is not supersaturated; Compound is too soluble; Cooling/evaporation is too fast. | Concentrate the solution further; Try a different solvent or solvent/anti-solvent system; Slow down the rate of cooling or evaporation. |
| Oiling Out | The solution becomes supersaturated too quickly; The compound's melting point is low; Impurities are present. | Use a more dilute solution; Cool the solution more slowly; Try a different solvent; Further purify the compound. |
| Formation of Small, Needle-like Crystals | Rapid nucleation and crystal growth. | Slow down the crystallization process (slower cooling, slower evaporation, or slower diffusion); Use a more viscous solvent. |
| Amorphous Precipitate | Very rapid precipitation from a highly supersaturated solution. | Decrease the level of supersaturation; Use a solvent in which the compound is more soluble. |
Characterization of Crystalline Forms
Once crystals are obtained, it is essential to characterize them to determine their structure and purity. Key analytical techniques include:
-
Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice.[9] This is the gold standard for structural elucidation.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline form (polymorph) and to assess the purity of a bulk sample.
-
Differential Scanning Calorimetry (DSC): Measures the melting point and can detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.
Experimental Workflow and Decision-Making
The following diagram illustrates a typical workflow for the crystallization of a novel this compound analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
The Strategic Deployment of 5H-pyrrolo[3,2-d]pyrimidin-2-amine in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD starts with small, low-molecular-weight compounds, or "fragments."[3] These fragments, typically adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are screened for weak but efficient binding to a biological target.[1] The core principle is that while these initial interactions are modest in potency, the fragments provide a highly efficient starting point for optimization into potent and selective drug candidates. This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical and pharmacokinetic properties.[4]
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutics.[5] Its rigid bicyclic core and strategically placed nitrogen atoms make it an ideal anchor for interacting with various biological targets, particularly the ATP-binding site of protein kinases.[6] This application note focuses on a specific, unadorned version of this scaffold, 5H-pyrrolo[3,2-d]pyrimidin-2-amine , as a strategic tool for FBDD campaigns.
The Fragment Profile: Why this compound?
This compound is an exemplary fragment for initiating a drug discovery project, particularly against protein kinases. Its utility stems from a combination of its structural features and physicochemical properties. While specific experimental data for the 2-amine isomer is not widely published, we can infer its properties from the closely related and well-characterized 4-amino isomer, 5H-pyrrolo[3,2-d]pyrimidin-4-amine (also known as 9-deazaadenine).[7][8]
Physicochemical Properties and "Rule of Three" Compliance
| Property | Value (for 5H-pyrrolo[3,2-d]pyrimidin-4-amine) | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 134.14 g/mol [7] | ≤ 300 g/mol | Yes |
| cLogP | ~0.1 (Computed)[7] | ≤ 3 | Yes |
| Hydrogen Bond Donors | 3 (2 from -NH2, 1 from pyrrole N-H)[7] | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (2 from pyrimidine N, 1 from pyrrole N) | ≤ 3 | Yes |
Table 1: Physicochemical properties of a close analog of the title fragment demonstrate excellent compliance with the "Rule of Three," making it an ideal candidate for fragment screening libraries.
The low molecular weight and high density of interaction points (hydrogen bond donors and acceptors) confer a high "binding efficiency" to this fragment, a key metric in FBDD.
Rationale for Targeting Protein Kinases
The 2-aminopyrimidine motif is a well-established "hinge-binder" for protein kinases.[9][10] The kinase hinge region forms a crucial hydrogen-bonding interface between the N- and C-lobes of the catalytic domain, anchoring the adenine ring of ATP.[6][11] The 2-aminopyrimidine moiety of our fragment can mimic this interaction by forming two canonical hydrogen bonds with the backbone amide donor and acceptor of the hinge residues.[9] This provides a robust and predictable binding mode, which is an invaluable asset for structure-guided lead optimization.
// Connections with labels Fragment -> Hinge_CO [label="H-Bond", dir=forward, color="#34A853", fontcolor="#34A853"]; Hinge_NH -> Fragment [label="H-Bond", dir=forward, color="#EA4335", fontcolor="#EA4335"];
// Invisible nodes and edges for positioning {rank=same; Hinge_NH; Hinge_CO;} } dot Caption: Predicted hydrogen bonding of the 2-aminopyrimidine motif with a kinase hinge.
Experimental Protocols: Screening and Hit Validation
The primary goal of the initial screen is to identify fragments that bind to the target protein. Due to the weak affinity of fragments, highly sensitive biophysical techniques are required.[12] Here we provide protocols for three widely used methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and Thermal Shift Assay (TSA).
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it ideal for detecting fragment binding in real-time.[2][13][14]
Objective: To identify binders to a target protein from a fragment library containing this compound.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, for amine coupling)[15]
-
Target protein (≥95% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% P20 and 1-5% DMSO)
-
Fragment library stock solutions (typically 10-100 mM in 100% DMSO)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5, or high salt buffer)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (typically 5,000-10,000 RU) is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference surface should be prepared simultaneously (activated and deactivated without protein) to enable subtraction of bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting stock solutions into running buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Between fragment injections, regenerate the surface with a short pulse of the chosen regeneration solution to ensure the baseline returns to zero.
-
Include buffer-only (DMSO-matched) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and buffer-only injections.
-
Identify "hits" as fragments that produce a response significantly above the noise level. The response is proportional to the molecular weight of the fragment and the amount of bound protein.
-
Prioritize hits based on the binding response, shape of the sensorgram, and calculated binding efficiency (BE = Response / MW).
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
STD NMR is a powerful ligand-observed technique that detects transient binding of a small molecule to a large protein.[1][16] It is an excellent orthogonal method to validate hits from a primary screen like SPR.[17]
Objective: To confirm the binding of this compound to the target protein.
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
NMR tubes
-
Target protein stock solution
-
Fragment hit stock solution (in deuterated DMSO, DMSO-d6)
-
NMR buffer (e.g., deuterated phosphate buffer in D₂O, pH 7.4)
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Fragment Only): 100 µM of the fragment in NMR buffer.
-
Sample B (Fragment + Protein): 100 µM of the fragment and 1-5 µM of the target protein in the same NMR buffer. A high ligand-to-protein ratio ensures that the protein signals are negligible.
-
-
Ensure the final sample volume is appropriate for the NMR tubes being used (e.g., 500 µL).
-
-
NMR Data Acquisition: [18]
-
Acquire a standard 1D ¹H NMR spectrum for Sample A to identify the fragment's proton resonances.
-
For Sample B, set up the STD experiment. This involves acquiring two spectra:
-
On-resonance spectrum: A train of selective saturation pulses is applied at a frequency where only the protein resonates (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same pulses are applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).
-
-
The saturation time (total length of the pulse train) is typically 1-2 seconds.
-
The difference between the off-resonance and on-resonance spectra is calculated by the spectrometer software, resulting in the STD spectrum.
-
-
Data Analysis:
-
In the STD spectrum, only protons of the binding fragment will show signals. Non-binders will be "silent."
-
The presence of signals corresponding to the protons of this compound in the STD spectrum confirms its binding to the target protein.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface (the "group epitope map").
-
Protocol 3: Measuring Affinity using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[19] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[20][21] This shift can be used to confirm binding and estimate binding affinity.
Objective: To measure the change in melting temperature (ΔTₘ) of the target protein upon binding of this compound.
Materials:
-
Real-time PCR instrument (e.g., ViiA7)[22]
-
96- or 384-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)[23]
-
Target protein (0.1-0.2 mg/mL)
-
Assay buffer (e.g., HEPES-buffered saline)
-
Fragment stock solution in DMSO
Methodology:
-
Assay Setup:
-
Prepare a master mix containing the target protein and SYPRO Orange dye (e.g., at 5x final concentration) in assay buffer.
-
In a PCR plate, add varying concentrations of the fragment (e.g., from 1 µM to 1 mM final concentration). Include a DMSO control (no fragment).
-
Add the protein/dye master mix to each well to a final volume of 20-25 µL. The final protein concentration is typically 2-5 µM.
-
Seal the plate.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment. The temperature is ramped from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min).
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions to which the dye binds.
-
The Tₘ is the temperature at the midpoint of this transition, often calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the ΔTₘ for each fragment concentration by subtracting the Tₘ of the DMSO control.
-
A dose-dependent increase in Tₘ confirms a stabilizing interaction. The data can be used to estimate the dissociation constant (Kₑ).
-
From Fragment to Lead: The Path Forward
Once a fragment like this compound is validated as a binder, the next phase is to optimize its potency from the millimolar or high-micromolar range to a nanomolar lead compound. This "Fragment-to-Lead" (F2L) process is typically guided by structural biology (X-ray crystallography or NMR).[24][25]
Key Optimization Strategies:
-
Fragment Growing: This is the most common strategy.[25] The co-crystal structure of the fragment bound to the target reveals adjacent pockets. Synthetic chemistry is then used to "grow" the fragment by adding chemical moieties that occupy these pockets and form new, favorable interactions, thereby increasing potency. For this compound, likely growth vectors would be the N5-position of the pyrrole ring or the C4-position of the pyrimidine ring.[26]
-
Fragment Linking: If a second fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together. The resulting larger molecule can have a much higher affinity than the individual fragments due to additive binding energies.
-
Fragment Merging: If two different fragments are found to bind in an overlapping fashion, a new compound can be designed that incorporates the key features of both, leading to a more optimized interaction.
Throughout the F2L process, it is critical to monitor physicochemical properties to maintain "drug-likeness" and ensure that gains in potency do not come at the cost of poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[4]
Conclusion
This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with the privileged nature of its core scaffold for kinase hinge binding, makes it a high-value tool for identifying novel chemical matter. By employing sensitive biophysical screening techniques such as SPR and NMR for hit identification and validation, followed by a structure-guided optimization strategy, this simple fragment can serve as the foundation for the development of potent and selective lead compounds.
References
- 1. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 9. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. UQ eSpace [espace.library.uq.edu.au]
- 22. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. axxam.com [axxam.com]
- 24. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in 5H-pyrrolo[3,2-d]pyrimidin-2-amine synthesis
Technical Support Center: 5H-pyrrolo[3,2-d]pyrimidin-2-amine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound, also known in the literature as 9-deazaguanine. This valuable heterocyclic compound is a crucial building block in medicinal chemistry, serving as a scaffold for antiviral and anticancer agents.[1][2] Its synthesis, however, can present challenges related to yield, purity, and reproducibility.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound (9-deazaguanine)?
A1: The most robust and frequently cited strategies involve a multi-step synthesis starting from a substituted pyrimidine. A widely adopted pathway begins with 2-amino-6-methyl-4(3H)-pyrimidinone, which undergoes nitration, protection, functionalization, and a key reductive cyclization step to form the fused pyrrole ring.[3][4] This approach has been refined over the years to improve upon older methods that were often lengthy and low-yielding.[3]
Q2: Why are protecting groups necessary in this synthesis, and which ones are most effective?
A2: Protecting groups are critical to ensure regioselectivity and prevent unwanted side reactions, particularly on the pyrimidine ring's nitrogen atoms.[5][6] During functionalization steps, the N3-position of the pyrimidinone ring is susceptible to competing reactions, such as O-alkylation, which significantly lowers the yield of the desired intermediate.[3] The benzyloxymethyl (BOM) group is an excellent choice as it can be introduced in high yield and removed under mild, neutral conditions via catalytic hydrogenation, often in the final step of the synthesis.[7][8]
Q3: My final product is difficult to purify. What are the likely impurities and best purification methods?
A3: Common impurities include unreacted starting materials, byproducts from incomplete cyclization, and residues from protecting groups. If a hydrogenation step was used for deprotection or cyclization, residual catalyst can also be an issue. The final product, 9-deazaguanine, has low solubility in many common organic solvents. The most effective purification method is often recrystallization, for instance, from 50% ethanol.[3][7] For stubborn impurities, column chromatography can be employed, though it may require specific solvent systems like CHCl₃:MeOH mixtures.[9]
Q4: I am observing a very low yield in the reductive cyclization step. What is the primary cause?
A4: Low yield in the reductive cyclization step is a frequent issue. The primary causes are often related to the reduction of the nitro group. This can be due to inefficient or deactivated catalysts (e.g., aged Pd/C), insufficient hydrogen pressure, or suboptimal reaction temperature.[7][10] Another common cause is the presence of impurities in the substrate that can act as catalyst poisons. Ensuring the purity of the precursor before this critical step is paramount.
Section 2: Detailed Troubleshooting Guides
This section breaks down the synthesis into its critical stages, addressing specific problems you may encounter.
Stage A: Pyrimidine Precursor Synthesis & Nitration
Problem 1: Low yield during the initial condensation to form the 2-amino-6-methyl-4(3H)-pyrimidinone ring.
-
Potential Causes:
-
Suboptimal Base/Solvent System: The reaction between guanidine and ethyl acetoacetate requires specific conditions to drive the cyclization efficiently.[4]
-
Reaction Time/Temperature: Insufficient heating or reaction time can lead to incomplete conversion.
-
Use of Conventional Heating: Traditional refluxing can be slow and inefficient for this condensation.
-
-
Solutions & Scientific Rationale:
-
Optimize Reaction Media: While traditional methods use ethanol or methanol reflux, solvent-free conditions under microwave (MW) irradiation have shown significantly better yields (e.g., 65%) and shorter reaction times (10 minutes).[4] The high energy input from microwaves accelerates the reaction rate.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and formation of the product to determine the optimal reaction time.[10]
-
Employ Microwave Synthesis: If available, a dedicated microwave reactor is highly recommended for this step. The best results are often obtained without any base or solvent, simplifying the workup process.[4][11]
-
Problem 2: Poor yield or side product formation during nitration of the pyrimidinone.
-
Potential Causes:
-
Incorrect Nitrating Agent/Conditions: Using overly harsh nitrating conditions can lead to degradation or the formation of di-nitrated species.
-
Temperature Control: The nitration of activated rings like pyrimidinones is highly exothermic. Poor temperature control can lead to runaway reactions and decomposition.
-
-
Solutions & Scientific Rationale:
-
Use Controlled Nitrating Agents: A mixture of fuming nitric acid and concentrated sulfuric acid is standard. Ensure precise stoichiometric control.
-
Maintain Low Temperature: The reaction should be performed in an ice bath (0-5 °C) with slow, dropwise addition of the pyrimidinone to the acid mixture. This dissipates heat effectively, preventing over-nitration and ensuring the selective formation of the 5-nitro derivative.
-
Stage B: N3-Position Protection
Problem: Formation of a significant O-alkylated byproduct in addition to the desired N3-protected product.
-
Potential Causes:
-
Ambident Nucleophile Reactivity: The pyrimidinone anion is an ambident nucleophile, meaning it can react at either the N3-nitrogen or the C4-oxygen.
-
Incorrect Choice of Base/Solvent: Hard cations (like Na⁺ or K⁺) from common bases (like NaH or K₂CO₃) can favor O-alkylation.
-
-
Solutions & Scientific Rationale:
-
Use a Sterically Hindered, Non-Nucleophilic Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the base of choice for this step.[3] Its bulky structure discourages it from acting as a nucleophile itself, and it promotes N-alkylation over O-alkylation.
-
Select an Appropriate Solvent: A polar aprotic solvent like DMF is ideal. It effectively solvates the cation without interfering with the nucleophilicity of the pyrimidinone nitrogen.
-
Choose the Right Protecting Group: As mentioned, the benzyloxymethyl (BOM) group, installed using benzyl chloromethyl ether, has proven highly effective, giving yields up to 90% for the desired N3-protected product.[3]
-
Stage C: Reductive Cyclization
Problem: Incomplete reaction or stalled conversion during catalytic hydrogenation.
-
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by sulfur or other impurities. The catalyst may also be old or have low activity.
-
Insufficient Hydrogen: The reaction may be starved of H₂ due to low pressure or poor agitation, preventing efficient gas-liquid mass transfer.
-
Formation of Stable Intermediates: The reduction of the nitro group and subsequent cyclization may not be fully concerted, and an intermediate could be slow to convert.
-
-
Solutions & Scientific Rationale:
-
Ensure Substrate Purity: Purify the protected nitro-pyrimidine intermediate by recrystallization or chromatography before the hydrogenation step.
-
Use a High-Activity Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is often more effective and resistant to poisoning than standard palladium on carbon.[3][7] Use a sufficient catalyst loading (e.g., ~60% by weight relative to the substrate).[7]
-
Optimize Hydrogen Pressure & Agitation: Conduct the reaction in a Parr shaker or similar hydrogenation apparatus. A pressure of 50 psi is typically effective.[3][7] Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.
-
Consider an Alternative Reducing Agent: If catalytic hydrogenation is problematic, sodium dithionite (Na₂S₂O₄) in an aqueous/organic biphasic system is a proven alternative for the reductive cyclization.[4]
-
Section 3: Key Experimental Protocols
The following protocols are generalized representations based on published literature and should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: N3-Benzyloxymethyl (BOM) Protection[3]
-
Dissolve the 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone derivative in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 1.1 equivalents) dropwise.
-
After stirring for 15-20 minutes, add benzyl chloromethyl ether (approx. 1.1 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N3-BOM protected pyrimidinone.
Protocol 2: Reductive Cyclization & Deprotection via Catalytic Hydrogenation[3][7]
-
To a solution of the protected pyrrolo[3,2-d]pyrimidine derivative in a suitable solvent (e.g., methanol), add palladium hydroxide on carbon (Pearlman's catalyst).
-
Place the mixture in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature for the required time (typically 4-6 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with fresh solvent.
-
Combine the filtrate and washings and evaporate the solvent in vacuo.
-
Recrystallize the resulting residue from a suitable solvent system (e.g., 50% ethanol) to obtain pure this compound (9-deazaguanine).
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd(OH)₂/C | Higher activity and less prone to poisoning than Pd/C.[7] |
| H₂ Pressure | 40 - 60 psi | Ensures sufficient hydrogen availability for the reduction.[3][7] |
| Solvent | Methanol / Ethanol | Good solubility for intermediates and final product upon heating. |
| Temperature | Room Temperature | Sufficient for the reaction; higher temps may increase side products. |
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating the Purification of Polar Pyrrolo[3,2-d]pyrimidine Compounds
Welcome to the technical support center for the purification of polar pyrrolo[3,2-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of this important class of nitrogen-containing heterocycles. The inherent polarity of the pyrrolo[3,2-d]pyrimidine scaffold, stemming from its multiple nitrogen atoms and their capacity for hydrogen bonding, often presents significant hurdles in achieving high purity. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common purification issues.
Understanding the Challenge: The Physicochemical Properties of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine core is a purine isostere, and its derivatives are of significant interest in medicinal chemistry, often targeting kinases and other enzymes. The challenges in their purification are rooted in their fundamental physicochemical properties:
-
High Polarity: The presence of multiple nitrogen atoms within the fused ring system makes these compounds inherently polar. The lone pair electrons on the nitrogen atoms can act as hydrogen bond acceptors, leading to strong interactions with polar surfaces and solvents.[1][2][3][4]
-
Basicity: The pyrimidine ring contains pyridine-like nitrogens, which are weakly basic and can be protonated under acidic conditions. This can lead to strong ionic interactions with residual acidic silanols on silica-based stationary phases, a common cause of peak tailing in HPLC.[4]
-
Solubility: Many functionalized pyrrolo[3,2-d]pyrimidines exhibit good solubility in polar solvents, including water, which can make their extraction from aqueous media and purification by traditional normal-phase chromatography challenging.[1][2][3]
This guide will equip you with the knowledge and techniques to overcome these challenges and achieve successful purification of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the purification of polar pyrrolo[3,2-d]pyrimidine compounds, providing a systematic approach to troubleshooting.
Issue 1: Poor or No Retention in Reversed-Phase HPLC (Compound Elutes in the Void Volume)
Causality: The high polarity of your pyrrolo[3,2-d]pyrimidine derivative results in weak hydrophobic interactions with the nonpolar stationary phase (e.g., C18), causing it to co-elute with the solvent front.
Solutions:
-
Increase Mobile Phase Polarity: Decrease the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you may need to start with a very low organic percentage or even 100% aqueous mobile phase.
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer enhanced retention for polar analytes.
-
Switch to a Different Chromatographic Mode: If optimizing reversed-phase conditions fails, consider alternative techniques like HILIC or Mixed-Mode Chromatography, which are specifically designed for polar compounds.
Issue 2: Significant Peak Tailing in HPLC
Causality: Peak tailing for basic compounds like pyrrolo[3,2-d]pyrimidines is often caused by secondary interactions between the protonated analyte and acidic silanol groups on the surface of silica-based stationary phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Solutions:
-
Mobile Phase pH Adjustment: For basic pyrrolo[3,2-d]pyrimidines, using a mobile phase with a low pH (e.g., 2-3) will protonate the basic nitrogens, but also the acidic silanols, which can still lead to some interaction. A high pH mobile phase (pH > 8) will keep the basic sites on your compound neutral, minimizing ionic interactions with silanols. However, ensure your column is stable at high pH.
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte.
-
Buffers: Using a buffer (e.g., phosphate, acetate, or formate) at an appropriate concentration (10-50 mM) can help maintain a constant pH and improve peak shape.
-
-
Column Choice:
-
High-Purity Silica: Modern HPLC columns are made with high-purity silica with a lower concentration of acidic silanol groups.
-
End-Capped Columns: These columns have had most of the residual silanol groups chemically deactivated.
-
Polar-Embedded or Surface-Charged Columns: These are designed to provide alternative interactions and shield the analyte from silanol groups.
-
Issue 3: Compound Streaking or Irreversible Adsorption on Normal-Phase Silica Gel Chromatography
Causality: The polar and basic nature of pyrrolo[3,2-d]pyrimidines leads to very strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking or, in severe cases, irreversible binding to the column.
Solutions:
-
Mobile Phase Modification:
-
Increase Polarity: Use a more polar solvent system. For example, if you are using a hexane/ethyl acetate gradient, switch to a dichloromethane/methanol or a chloroform/methanol gradient.[1][5]
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1% in the mobile phase) to neutralize the acidic sites on the silica gel. A common practice is to use a mobile phase containing a small percentage of a methanolic ammonia solution.
-
-
Stationary Phase Modification:
-
Deactivated Silica: Use silica gel that has been deactivated, for example, by treatment with a base.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propyl or cyano-propyl silica.
-
-
Dry Loading: If your compound has poor solubility in the column eluent, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.
Issue 4: Difficulty in Removing Polar Impurities
Causality: Synthetic side-products or unreacted starting materials may have polarities very similar to your target compound, making separation by traditional methods challenging. Common impurities can arise from incomplete cyclization, side reactions on the pyrimidine or pyrrole ring, or degradation. For instance, in the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the starting material, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is a likely impurity.[6]
Solutions:
-
High-Resolution Chromatography: Employ a high-performance chromatographic technique like preparative HPLC, which offers much higher resolving power than traditional flash chromatography.
-
Orthogonal Separation Techniques: Use a combination of purification methods that rely on different separation principles. For example, follow up a reversed-phase HPLC purification with a normal-phase or HILIC separation.
-
Recrystallization: If your compound is a solid, recrystallization can be a very effective method for removing small amounts of impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For polar pyrrolo[3,2-d]pyrimidines, solvent systems like ethanol/water, methanol/diethyl ether, or recrystallization from toluene have been reported.[7]
-
Salt Formation and Crystallization: If your compound has a basic handle, you can form a salt (e.g., hydrochloride or tartrate) which may have different crystallization properties than the free base, potentially allowing for the selective crystallization of the desired product.
| Problem | Potential Cause | Recommended Solution(s) |
| No retention in RP-HPLC | High polarity of the compound. | Decrease organic content in mobile phase, use a polar-embedded column, or switch to HILIC/Mixed-Mode. |
| Peak Tailing in HPLC | Interaction with acidic silanols. | Adjust mobile phase pH, add a competing base (e.g., TEA), use a buffered mobile phase, or use a high-purity, end-capped column. |
| Streaking on Silica Gel | Strong interaction with silica. | Increase mobile phase polarity, add a basic modifier (e.g., NH3), or use an alternative stationary phase (e.g., alumina). |
| Polar Impurities | Similar polarity to the product. | Use preparative HPLC, employ orthogonal purification methods, or attempt recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar pyrrolo[3,2-d]pyrimidine compound?
A1: A good starting point is to first assess the compound's solubility in a range of solvents (e.g., methanol, acetonitrile, dichloromethane, water). Then, run analytical HPLC using both a standard C18 reversed-phase column and a HILIC column. This will give you a quick indication of which separation mode is more promising. For reversed-phase, start with a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile. For HILIC, a gradient of acetonitrile (with a small amount of aqueous buffer) and the aqueous buffer is a good starting point.
Q2: My pyrrolo[3,2-d]pyrimidine seems to be degrading on the HPLC column. What could be the cause and how can I prevent it?
A2: On-column degradation of nitrogen heterocycles can occur, especially at extreme pH values or on columns with highly active stationary phases.[8][9] If you suspect degradation, try the following:
-
pH Stability Check: First, test the stability of your compound in solutions at different pH values (e.g., pH 2, 7, and 10) over a few hours and analyze by TLC or LC-MS to see if degradation occurs.
-
Modify Mobile Phase pH: If your compound is unstable at low pH, try using a mobile phase closer to neutral or slightly basic (if your column allows). Conversely, if it is base-labile, stick to acidic mobile phases.
-
Use a More Inert Column: A highly inert, well-end-capped column will have fewer active sites that could catalyze degradation.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes reduce the rate of on-column degradation.
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?
A3: HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[10] It is particularly well-suited for the retention and separation of highly polar compounds that show little or no retention in reversed-phase chromatography. You should consider using HILIC when your polar pyrrolo[3,2-d]pyrimidine elutes at or near the void volume in reversed-phase HPLC, even with a highly aqueous mobile phase.
Q4: Can I use recrystallization for my polar pyrrolo[3,2-d]pyrimidine?
A4: Yes, recrystallization can be a very effective purification technique for solid polar pyrrolo[3,2-d]pyrimidines, especially for removing minor impurities after chromatographic purification. The key is to find a suitable solvent or solvent system. You may need to screen several solvents to find one that provides a good solubility differential between hot and cold conditions. Common solvents to try for polar organic molecules include alcohols (methanol, ethanol), acetonitrile, ethyl acetate, and mixtures with water or nonpolar solvents like hexanes or diethyl ether.[5][8][9][11]
Experimental Protocols
Protocol 1: General Method for Normal-Phase Flash Chromatography
This protocol is a starting point for the purification of moderately polar pyrrolo[3,2-d]pyrimidines.
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good solvent system will give your product an Rf value of around 0.2-0.4. Start with solvent systems like dichloromethane/methanol or chloroform/methanol. If streaking is observed, add 0.5-1% triethylamine or a few drops of methanolic ammonia to the developing solvent.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or chloroform) and load it onto the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Run the column using the predetermined solvent system, gradually increasing the polarity if necessary to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
Protocol 2: HILIC for Highly Polar Pyrrolo[3,2-d]pyrimidines
This is a general approach for compounds that are not retained in reversed-phase chromatography.
-
Column and Mobile Phase Selection:
-
Column: Use a HILIC column (e.g., bare silica, amide, or diol stationary phase).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate or ammonium formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate or ammonium formate.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B.
-
Sample Preparation: Dissolve your sample in the initial mobile phase conditions or a solvent with a high organic content to ensure good peak shape.
-
Injection and Analysis: Inject the sample and monitor the elution profile. The most polar compounds will be retained longer.
Caption: A simplified workflow for HILIC purification.
References
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. On column degradation - Chromatography Forum [chromforum.org]
- 10. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling for 5H-pyrrolo[3,2-d]pyrimidin-2-amine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving the 5H-pyrrolo[3,2-d]pyrimidin-2-amine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this privileged scaffold in drug discovery and development. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated starting protocols to accelerate your research.
Section 1: Understanding the Core Challenges
The this compound structure, while valuable, presents distinct challenges in palladium-catalyzed cross-coupling. Its electron-rich nature and multiple nitrogen atoms can lead to common reaction failures. A foundational understanding of these issues is the first step toward successful optimization.
-
Catalyst Poisoning: The primary challenge arises from the nitrogen-rich heterocycle itself. The lone pair electrons on the pyrimidine and pyrrole nitrogens, as well as the exocyclic 2-amino group, can act as strong ligands, coordinating to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[3]
-
Competitive Side Reactions: Like many cross-coupling reactions involving heteroaromatic substrates, this transformation is susceptible to several undesired pathways that consume starting materials and reduce yields.[4]
-
Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, particularly prevalent with electron-deficient or heteroaromatic boronic acids.[5][6] This process can be catalyzed by the base or accelerated by high temperatures and the presence of water.[6][7][8]
-
Homocoupling: The oxidative coupling of two boronic acid molecules can occur, especially if the reaction is not rigorously deoxygenated.[4]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[4][9]
-
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting halide. What is the likely cause and how do I fix it?
A1: Low conversion is most often a symptom of catalyst deactivation or insufficient catalyst activity. The this compound core is a known challenge for palladium catalysts.
-
Underlying Cause (Catalyst Poisoning): The multiple nitrogen atoms in your substrate are likely coordinating to the Pd(0) active species, preventing it from participating in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
-
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: Employ modern catalyst systems known to overcome N-heterocycle inhibition.
-
Bulky, Electron-Rich Ligands: Use ligands like XPhos, SPhos, or RuPhos. Their steric bulk promotes the desired reductive elimination step and can destabilize inhibitory substrate-catalyst complexes.[10]
-
Precatalysts: Utilize well-defined palladium precatalysts (e.g., XPhos Pd G3). These are designed for air stability and ensure efficient generation of the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle with challenging substrates.[11]
-
-
Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can sometimes overcome partial deactivation to provide the desired product, although this is not ideal for large-scale synthesis.
-
Ensure Rigorous Inert Conditions: While catalyst poisoning by the substrate is the primary suspect, deactivation by oxygen is also possible. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).
-
Q2: My desired product is formed, but I have a significant amount of a byproduct corresponding to the protonated version of my boronic acid (Ar-H). What is happening?
A2: You are observing protodeboronation, a classic and often frustrating side reaction in Suzuki couplings. [4][5]
-
Underlying Cause (Boronic Acid Instability): This side reaction is highly dependent on the stability of your specific boronic acid, the base, solvent, and temperature.[6] Basic conditions, required for the Suzuki reaction, can also catalyze the C-B bond cleavage.[8]
-
Troubleshooting Steps:
-
Change the Base: Strong bases can accelerate protodeboronation. Switch from strong hydroxides (NaOH, KOH) or alkoxides to milder inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives for sensitive substrates.[7]
-
Use a More Stable Boron Reagent: If the boronic acid is particularly unstable (e.g., some 2-heteroaryl boronic acids), switch to a more stable derivative.
-
Pinacol Esters (BPin): These are significantly more stable to protodeboronation and can be used directly.[8][12]
-
MIDA Boronates: These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[4][5]
-
Organotrifluoroborates (BF₃K): These salts also offer a "slow release" mechanism for the boronic acid, mitigating decomposition.[13]
-
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and protodeboronation.[7] Determine the lowest effective temperature for your system.
-
Control Water Content: While a small amount of water can be beneficial, especially when using boronic esters, excess water can serve as the proton source for protodeboronation.[7] Consider using anhydrous solvents or a carefully controlled solvent/water mixture (e.g., dioxane/H₂O 10:1).
-
Q3: My main byproduct is the homocoupling of my boronic acid coupling partner. How can I prevent this?
A3: Boronic acid homocoupling is typically caused by the presence of oxygen or inefficient turnover of the catalytic cycle.
-
Underlying Cause (Oxygen Contamination): Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the boronic acid.[4]
-
Troubleshooting Steps:
-
Improve Degassing Technique: This is the most critical step. Do not settle for a simple inert gas purge. Use a minimum of three "pump-thaw" (for frozen mixtures) or "vacuum-backfill" cycles to rigorously remove dissolved oxygen from your solvent and reaction headspace.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure the cycle begins in the correct oxidation state. If using a Pd(II) precatalyst, ensure your ligand and conditions are suitable for its efficient reduction to Pd(0).
-
Section 3: Recommended Protocols & Starting Conditions
The following protocols and tables provide a validated starting point for your optimization efforts.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Rationale & Causality | Alternative Options to Test |
| Halide Substrate | 2-amino-X-(5H-pyrrolo[3,2-d]pyrimidine) | X = Iodo or Bromo. Iodides are more reactive; bromides are often more accessible. | Aryl-triflate (OTf) can also be used. |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | A modern precatalyst designed for stability and high activity with N-heterocyclic substrates. Ensures reliable generation of the active Pd(0) species. | Pd₂(dba)₃, Pd(dppf)Cl₂, other Buchwald G2/G3/G4 precatalysts. |
| Ligand | XPhos (1.1-1.2 eq. relative to Pd) | A bulky, electron-rich phosphine that promotes fast oxidative addition and reductive elimination, outcompeting catalyst deactivation. | SPhos, RuPhos, DavePhos. |
| Boron Reagent | Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq.) | The standard reagent. Use high-purity material. | Aryl/Heteroaryl Pinacol Boronate (BPin) or MIDA Boronate for unstable partners. |
| Base | K₃PO₄ (3.0 eq.) | A moderately weak base effective at promoting transmetalation without significantly accelerating protodeboronation.[7] | K₂CO₃, Cs₂CO₃, CsF. |
| Solvent | 1,4-Dioxane / H₂O (10:1 ratio) | A common, effective solvent system. The small amount of water aids in dissolving the base and facilitates the hydrolysis of any boroxine anhydride. | THF, 2-MeTHF, Toluene, DMF (use with caution, can decompose at high temp). |
| Temperature | 80-100 °C | A typical temperature range. Should be optimized as low as possible to minimize side reactions while achieving a reasonable reaction rate. | Microwave irradiation (100-140 °C) can sometimes improve yields and shorten times. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.03 equiv) and the corresponding ligand (e.g., XPhos, 0.035 equiv). Note: If using a precatalyst, additional free ligand is often not strictly necessary but can be beneficial. Add the catalyst/ligand mixture to the reaction vial.
-
Vial Sealing & Inerting: Crimp seal the vial with a septum-containing cap. Evacuate the vial under high vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle a total of three times.
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O at a 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C) and stir vigorously for the intended reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Section 4: Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of pyrrolo[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. Its synthesis, however, is often fraught with challenges, from regioselectivity issues to unexpected side reactions that can derail a research program. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cyclization & Ring Formation Issues
Question 1: My Fischer indole-type synthesis to form the pyrrole ring of the pyrrolo[3,2-d]pyrimidine is failing or giving very low yields. What are the likely causes and how can I fix this?
Answer:
The Fischer indole synthesis is a powerful tool, but its success is highly dependent on the electronic properties of your substrates. A common failure mode is the diversion of the reaction pathway away from the desired[1][1]-sigmatropic rearrangement.[2]
Causality:
-
Electron-Donating Groups: The presence of strong electron-donating groups on the carbonyl component can over-stabilize the intermediate, favoring a heterolytic N-N bond cleavage. This leads to side products instead of the desired indole ring.[2]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl partner can sterically hinder the formation of the key cyclic intermediate.
-
Acid Catalyst Choice: The type and concentration of the acid catalyst are critical. Too strong an acid can lead to decomposition, while too weak an acid may not be sufficient to promote the necessary protonation steps. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃).[3]
Troubleshooting Workflow:
Caption: Troubleshooting Fischer Indole Synthesis Failures.
Preventative Measures & Protocols:
-
Reagent Selection: When possible, choose carbonyl precursors with electron-neutral or electron-withdrawing groups to favor the desired rearrangement.
-
Catalyst Screening: A systematic screening of acid catalysts is highly recommended.
| Catalyst | Typical Conditions | Considerations |
| Polyphosphoric acid (PPA) | 100-180 °C, neat | Highly viscous, can be difficult to work with. |
| Zinc Chloride (ZnCl₂) | 150-200 °C, neat or in a high-boiling solvent | A common and effective Lewis acid catalyst. |
| p-Toluenesulfonic acid (PTSA) | Reflux in toluene or xylene with Dean-Stark trap | Milder conditions, good for sensitive substrates. |
C-N Coupling Reactions: Challenges and Solutions
Question 2: I am performing a Buchwald-Hartwig or Suzuki-Miyaura coupling to functionalize my chloro-pyrrolo[3,2-d]pyrimidine, but the yield is poor and I see a lot of starting material decomposition. What's going wrong?
Answer:
Palladium-catalyzed cross-coupling reactions are essential for elaborating the pyrrolo[3,2-d]pyrimidine scaffold. However, their success hinges on a delicate balance of catalyst, ligand, base, and solvent. Poor yields and decomposition are often linked to catalyst deactivation, improper ligand choice, or suboptimal reaction conditions.[4][5]
Causality:
-
Catalyst Deactivation: The nitrogen atoms in the pyrrolo[3,2-d]pyrimidine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial for the stability and activity of the catalytic species. For electron-rich heterocyclic systems, bulky, electron-rich ligands like XPhos or SPhos are often required.[4]
-
Base Sensitivity: The choice of base is critical. Strong bases like NaOtBu or K₃PO₄ are often necessary, but can also promote side reactions or degradation of sensitive substrates.
-
Epimerization: In cases where a chiral center is present near the reaction site, the reaction conditions can sometimes lead to epimerization, resulting in a mixture of diastereomers.[5]
Troubleshooting Decision Tree:
Caption: Optimizing C-N Coupling Reactions.
Detailed Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloro-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., XantPhos-Pd-G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Regioselectivity and Protecting Group Strategies
Question 3: I am trying to perform an electrophilic substitution (e.g., halogenation) on the pyrrole ring, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer:
The pyrrolo[3,2-d]pyrimidine ring system has multiple reactive sites, and controlling the regioselectivity of electrophilic substitutions can be challenging. The outcome is often a complex interplay of electronic effects and steric hindrance.
Causality:
-
Inherent Reactivity: The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrimidine ring. Within the pyrrole ring, the C5 and C7 positions are often the most reactive.
-
Directing Effects of Substituents: Existing substituents on the scaffold will strongly influence the position of further substitution.
-
Reaction Conditions: The choice of reagent, solvent, and temperature can significantly impact the regiochemical outcome.
Strategies for Controlling Regioselectivity:
-
Protecting Groups: The most common strategy is to use protecting groups to block more reactive positions and direct the electrophile to the desired site. The N-H of the pyrrole is a common site for protection.
| Protecting Group | Introduction | Removal | Considerations |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | TBAF or HCl | Offers good stability to a wide range of conditions. |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | TFA or HCl | Acid-labile, may not be suitable for acid-catalyzed reactions. |
| PMB (p-methoxybenzyl) | PMB-Cl, NaH | DDQ or TFA | Can be cleaved under oxidative or acidic conditions. |
-
Directed Metalation: In some cases, a directed ortho-metalation (DoM) strategy can be employed. This involves deprotonation of a specific C-H bond with a strong base (e.g., n-BuLi or LDA), directed by a nearby coordinating group, followed by quenching with an electrophile.
Experimental Workflow for Regioselective Bromination:
Caption: Workflow for Regioselective Bromination.
Concluding Remarks
The synthesis of pyrrolo[3,2-d]pyrimidines is a rewarding but often challenging endeavor. By understanding the fundamental principles behind common side reactions and armed with effective troubleshooting strategies, you can significantly increase your chances of success. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Ambiguous NMR Spectra of Substituted Pyrrolo[3,2-d]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrrolo[3,2-d]pyrimidines. This guide provides troubleshooting advice and answers to frequently asked questions for resolving ambiguous Nuclear Magnetic Resonance (NMR) spectra of this important heterocyclic scaffold. The inherent electronic properties, potential for tautomerism, and susceptibility to dynamic exchange phenomena can often lead to complex or misleading spectra. This guide is structured to address these challenges systematically, from initial observations to advanced structural elucidation workflows.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses common issues that can often be resolved with simple adjustments to experimental parameters or straightforward diagnostic tests.
Q1: Why are the aromatic proton signals in my pyrrolo[3,2-d]pyrimidine broad, poorly resolved, or overlapping?
A: Broadening and overlap in the aromatic region are common and can stem from several factors, including molecular aggregation, intermediate chemical exchange, or simply the inherent similarity in the electronic environments of the protons.
-
Causality & Insight: Pyrrolo[3,2-d]pyrimidines possess multiple nitrogen atoms capable of hydrogen bonding. In less polar solvents like CDCl₃, molecules can form intermolecular hydrogen-bonded aggregates. This aggregation can restrict molecular tumbling and create multiple, slightly different chemical environments, leading to signal broadening.
-
Troubleshooting Protocol:
-
Change the Solvent: Re-acquiring the spectrum in a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ is a primary troubleshooting step. DMSO-d₆ will competitively hydrogen bond with your compound, breaking up aggregates and often resulting in sharper signals. Aromatic solvents like benzene-d₆ can also be used to induce different chemical shifts (Aromatic Solvent-Induced Shift, ASIS) which may resolve overlapping signals.[1]
-
Adjust Concentration: If aggregation is suspected, acquire spectra at different concentrations. If the broadening is concentration-dependent (i.e., signals sharpen upon dilution), aggregation is the likely cause. Be mindful that very low concentrations may require a significantly higher number of scans to achieve a good signal-to-noise ratio.[2]
-
Increase Temperature: For broadening caused by dynamic processes at an intermediate exchange rate, moderately increasing the temperature of the NMR experiment can push the equilibrium to the fast exchange regime, resulting in a single, sharp, averaged signal.[3][4][5]
-
Q2: My spectrum shows more proton or carbon signals than expected for my proposed structure. What is the likely cause?
A: The presence of extra signals is a strong indicator of multiple species in solution. For pyrrolo[3,2-d]pyrimidines, the most common causes are tautomerism or the presence of rotational isomers (rotamers).
-
Causality & Insight: The pyrrolo[3,2-d]pyrimidine core can undergo prototropic tautomerism, where a proton shifts between different nitrogen atoms (e.g., N1 vs. N7). If the rate of exchange between these tautomers is slow on the NMR timescale, you will observe a distinct set of signals for each tautomer present in solution.[6][7][8] Similarly, if you have a substituent with restricted rotation (like an amide or a bulky aryl group), you may see separate signals for each rotamer.
-
Troubleshooting Workflow:
-
Variable Temperature (VT) NMR: This is the definitive experiment to diagnose dynamic exchange.[3][9] If tautomers or rotamers are present, you will observe changes in the spectrum as a function of temperature. At low temperatures (slow exchange), you'll see sharp signals for both species. As you increase the temperature, the signals will broaden, coalesce into a single very broad peak, and finally sharpen into a single set of averaged signals at high temperatures (fast exchange).[4][10]
-
2D EXSY (Exchange Spectroscopy): If you can see distinct signals for the two species at a given temperature, an EXSY experiment can confirm they are in chemical exchange. You will observe "cross-peaks" connecting the signals of the exchanging nuclei between the two species.[10]
-
Q3: How can I definitively identify the N-H proton signal(s) in my spectrum?
A: N-H protons are often broad and can appear over a wide chemical shift range, making them difficult to assign. The definitive method for their identification is a D₂O exchange experiment.[11][12]
-
Causality & Insight: Protons attached to heteroatoms like nitrogen or oxygen are "exchangeable" or "labile".[13] When a small amount of deuterium oxide (D₂O) is added to the NMR sample, these labile protons will rapidly exchange with deuterium atoms from the D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal corresponding to the N-H proton will disappear or significantly decrease in intensity.[11][14]
-
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve your sample in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer, add one or two drops of D₂O, and gently shake the tube for about 30 seconds to mix.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal that has disappeared or is greatly diminished is your N-H proton.[12][15][16]
-
Part 2: In-Depth Troubleshooting Guides & Workflows
For more persistent ambiguities, a systematic approach using two-dimensional (2D) NMR techniques is required.
Guide 1: Unambiguous Assignment of an Unknown Substitution Pattern
Issue: You have synthesized a substituted pyrrolo[3,2-d]pyrimidine, but the 1D ¹H and ¹³C NMR spectra are insufficient to confirm the exact position of the substituents due to signal overlap and complex splitting patterns.
Solution: A combination of 2D NMR experiments (COSY, HSQC, HMBC) provides a comprehensive map of the molecule's connectivity, allowing for definitive structural elucidation.[17][18][19]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[17][20] This helps establish proton-proton networks within the molecule, such as adjacent protons on the pyrrole or pyrimidine rings or within alkyl substituents.
-
Interpretation: A cross-peak between two proton signals in the COSY spectrum indicates that those two protons are J-coupled.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[17][18][20] This is a crucial step for resolving overlap, as two protons with the same chemical shift may be attached to carbons with very different chemical shifts.[21][22]
-
Interpretation: Each cross-peak in an HSQC spectrum correlates a proton signal on one axis with the signal of the carbon it is directly bonded to on the other axis. This allows you to assign the ¹³C spectrum for all protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[17][18][20] This allows you to connect the spin systems identified in the COSY experiment and to locate non-protonated (quaternary) carbons.
-
Interpretation: A cross-peak from a proton (e.g., a methyl singlet) to a carbon in the heterocyclic core definitively places that methyl group near that carbon. By observing correlations from multiple protons to the same quaternary carbon, its position can be triangulated.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[20] This is essential for determining the relative orientation of substituents.
-
Interpretation: A cross-peak in a NOESY spectrum between two protons indicates they are spatially proximate. For example, a NOE between a proton on a substituent and a proton on the pyrrolo[3,2-d]pyrimidine core can confirm its position and orientation.
-
| Experiment | Correlation Type | Information Gained | Key Application for Pyrrolo[3,2-d]pyrimidines |
| ¹H-¹H COSY | Through-bond (²⁻³JHH) | Identifies coupled proton networks. | Mapping adjacent protons on the aromatic rings and within substituents. |
| ¹H-¹³C HSQC | Through-bond (¹JCH) | Correlates each proton to its directly attached carbon. | Assigning protonated carbons; resolving overlapping ¹H signals.[21] |
| ¹H-¹³C HMBC | Through-bond (²⁻⁴JCH) | Shows long-range connectivity between protons and carbons. | Locating substituents; assigning quaternary carbons; connecting fragments. |
| ¹H-¹H NOESY | Through-space (<5Å) | Identifies protons that are physically close. | Determining stereochemistry; confirming regiochemistry of bulky groups. |
Part 3: Advanced Case Study - Characterizing Tautomerism
Issue: A substituted pyrrolo[3,2-d]pyrimidine in DMSO-d₆ at room temperature shows two distinct sets of signals for the heterocyclic core, suggesting a slow equilibrium between two tautomers.
Solution: A Variable Temperature (VT) NMR study is the definitive method to confirm and characterize this dynamic process.
-
Prerequisites: Ensure your sample is in a suitable high-boiling point solvent (e.g., DMSO-d₆, Toluene-d₈) and you are using an appropriate NMR tube (e.g., Wilmad Class A) designed for temperature variations.[3]
-
Procedure:
-
Room Temperature Scan: Acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Heating: Increase the probe temperature in steps (e.g., 10-15 K increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[3]
-
Observe Coalescence: Continue increasing the temperature and watch for the two sets of signals to broaden and merge. The temperature at which they merge into a single broad peak is the coalescence temperature (Tc).
-
High Temperature Scan: Continue heating past Tc until the coalesced signal sharpens into a single, time-averaged peak. This confirms the fast exchange regime.
-
(Optional) Cooling: If instrument capabilities allow, you can also cool the sample from room temperature to observe the sharpening of the individual signals in the slow-exchange regime.
-
-
Data Interpretation: Observing the full transition from two sharp sets of signals (slow exchange) through coalescence (intermediate exchange) to one sharp set of signals (fast exchange) is conclusive evidence of a dynamic equilibrium between two species, such as tautomers.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Dynamic Exchange using Variable Field NMR - Global NMR Discussion Meetings [globalnmr.org]
- 10. benchchem.com [benchchem.com]
- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 12. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajol.info [ajol.info]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. epfl.ch [epfl.ch]
- 19. youtube.com [youtube.com]
- 20. princeton.edu [princeton.edu]
- 21. researchgate.net [researchgate.net]
- 22. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: Regioselective Substitution on the Pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic strategies targeting the pyrrolo[3,2-d]pyrimidine scaffold, a crucial core in medicinal chemistry. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the regioselective functionalization of this privileged heterocycle. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of your synthetic routes.
Understanding the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine system, also known as 7-deazapurine, exhibits a unique electronic landscape that dictates its reactivity. The pyrimidine ring is generally electron-deficient, making its carbon atoms (C2 and C4) susceptible to nucleophilic attack, especially when activated (e.g., as a halo-derivative). Conversely, the pyrrole ring is electron-rich, rendering the C7 position amenable to electrophilic substitution. The pyrrole nitrogen (N5) can be deprotonated to form a nucleophilic anion, often utilized in glycosylation reactions.[1] Understanding these intrinsic properties is the first step in designing a successful regioselective strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during your experiments.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions at C4
Scenario: You are attempting a Suzuki or Buchwald-Hartwig amination on a 2,4-dichloropyrrolo[3,2-d]pyrimidine substrate, but you observe a mixture of products with substitution at C2, C4, and/or disubstitution.
Root Cause Analysis:
-
Inherent Reactivity: The C4 position of a 2,4-dichloropyrrolo[2,3-d]pyrimidine is generally more reactive towards nucleophilic substitution than the C2 position. This increased reactivity is attributed to the electronic effects of the fused pyrrole ring.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a loss of selectivity.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand in palladium-catalyzed reactions are critical. Bulky, electron-rich ligands can enhance the rate of reductive elimination and influence which position of the heterocycle preferentially undergoes oxidative addition.
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium center, potentially deactivating the catalyst and leading to incomplete or non-selective reactions.[2]
Strategic Solutions:
| Solution | Mechanistic Rationale | Recommended Protocol |
| Temperature Control | Lowering the reaction temperature (e.g., 60-70°C) can favor the kinetically preferred substitution at the more electrophilic C4 position. | For a Suzuki coupling on a 2,4-dichloro substrate, start at 60°C and monitor the reaction closely by TLC or LC-MS. Only increase the temperature if the reaction is stalled. |
| Ligand Screening | Bulky phosphine ligands like XPhos or DPEphos can promote efficient coupling at lower temperatures and may enhance selectivity.[3][4] | For a Buchwald-Hartwig amination, consider using a catalyst system like Pd(OAc)₂ with a bulky ligand such as XPhos and a base like K₃PO₄ in a solvent like DMA.[3][4][5][6][7] |
| Protecting Groups | Protecting the pyrrole nitrogen (N5) can sometimes alter the electronic distribution of the ring system, potentially improving selectivity. However, it's worth noting that in some cases, a Boc group on N7 of the related pyrrolo[2,3-d]pyrimidine scaffold has been reported to decrease regioselectivity in Suzuki couplings. | If selectivity issues persist, consider protecting the N5 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or POM (pivaloyloxymethyl).[8] |
Problem 2: Unwanted Halogenation at Multiple Positions on the Pyrrole Ring
Scenario: During an electrophilic halogenation (e.g., with NBS or NIS) intended for the C7 position, you observe di-halogenated byproducts.
Root Cause Analysis:
-
Activating Groups: The presence of strong electron-donating groups (like an unprotected amino group) on the pyrimidine ring can significantly increase the electron density of the entire heterocyclic system. This hyper-activation can lead to electrophilic attack at multiple sites on the electron-rich pyrrole ring.[1]
-
Reaction Stoichiometry & Conditions: Using an excess of the halogenating agent or harsh reaction conditions can drive the reaction towards multiple substitutions.
Strategic Solutions:
| Solution | Mechanistic Rationale | Recommended Protocol |
| Substrate Choice | Perform the halogenation on a substrate without strong electron-donating groups on the pyrimidine ring. For instance, halogenate a precursor before introducing an amino group.[1] | If your target molecule has a C2-amino group, consider performing the C7-halogenation on a 2-halo or 2-oxo precursor. |
| Controlled Conditions | Use a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent (NBS or NIS) and run the reaction at a low temperature (e.g., 0°C to room temperature) in a suitable solvent like CH₂Cl₂.[1] | Dissolve the pyrrolo[3,2-d]pyrimidine substrate in CH₂Cl₂ and cool to 0°C. Add a solution of NBS (1.1 eq.) dropwise and monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed. |
}
Caption: Troubleshooting workflow for regioselective substitution.Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the pyrrolo[3,2-d]pyrimidine core?
A: The reactivity is highly dependent on the reaction type:
-
For nucleophilic aromatic substitution (on halo-derivatives): C4 > C2. The C4 position is more activated towards nucleophilic attack.
-
For electrophilic aromatic substitution: C7 is the most reactive position due to the electron-rich nature of the pyrrole ring.
-
For deprotonation/alkylation: The pyrrole N5-H is the most acidic proton and is readily deprotonated to form an anion, which is a strong nucleophile. This is the basis for regioselective N5-glycosylation.[1]
Q2: How can I selectively introduce a substituent at the C2 position?
A: Direct selective substitution at C2 in the presence of a more reactive C4-halide is challenging. A common strategy is to:
-
Start with a 2,4-dihalo-pyrrolo[3,2-d]pyrimidine.
-
Perform a regioselective substitution at the C4 position under controlled conditions (as described in Troubleshooting Problem 1).
-
With the C4 position now blocked, you can perform a second, typically more forcing, substitution reaction at the C2 position. This sequential functionalization provides a reliable route to 2,4-disubstituted analogs.
Q3: Are there methods for direct C-H functionalization on the pyrrolo[3,2-d]pyrimidine core?
A: Yes, direct C-H functionalization is an emerging and powerful tool. For the related pyrrolo[2,3-d]pyrimidine scaffold, palladium-catalyzed methods have been developed for the direct arylation at the C6 position (equivalent to C7 in the pyrrolo[3,2-d]pyrimidine system).[9][10] These reactions often employ an oxidant (like TEMPO) and an acid promoter.[9] This approach avoids the need for pre-halogenation of the core, making it a more atom-economical strategy.
Q4: I am performing a Sonogashira coupling at a C4-chloro position and getting low yields. What can I do?
A: Low yields in Sonogashira couplings of chloro-heterocycles can be due to the lower reactivity of the C-Cl bond compared to C-Br or C-I.
-
Consider a Domino Reaction: A successful strategy involves a domino C-N coupling/hydroamination reaction. This begins with a Sonogashira reaction to install an alkyne, followed by a palladium-catalyzed cyclization with an amine to form the fused pyrrole ring, ultimately yielding pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[3][4]
-
Optimize Catalytic System: Ensure your palladium catalyst and ligand are suitable for activating a C-Cl bond. Catalyst systems like Pd(OAc)₂ with DPEphos have been shown to be effective.[3] Using a strong base like K₃PO₄ is also crucial.[3][4]
Q5: Can I achieve regioselective functionalization on the pyrrole ring beyond C7?
A: While C7 is the most common site for substitution on the pyrrole moiety, functionalization at other positions is possible, though less straightforward. It typically requires a more elaborate synthetic sequence, potentially building the pyrrole ring with the desired substituent already in place. For example, a diversity-oriented synthesis can start from a substituted proline derivative to build the pyrrole ring, which is then cyclized to form the pyrrolo[3,2-d]pyrimidine core with substituents at various positions.[11][12]
Key Experimental Protocols
Protocol 1: Regioselective C4-Amination (Buchwald-Hartwig)
This protocol is adapted for the selective introduction of an amine at the C4 position of a 2,4-dichloro-5-(protected)-pyrrolo[3,2-d]pyrimidine.
}
Caption: Workflow for C4-selective Buchwald-Hartwig amination.Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.05 eq), and K₃PO₄ (3.0 eq).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) via syringe.
-
Add the desired amine (1.1 eq) via syringe.
-
Heat the reaction mixture to 100°C and stir for 15 hours, or until LC-MS analysis indicates consumption of the starting material.[3][4]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired C4-amino-2-chloro-pyrrolo[3,2-d]pyrimidine.
Protocol 2: Regioselective C7-Bromination
This protocol describes the selective monobromination of the pyrrole ring at C7.
Step-by-Step Methodology:
-
Dissolve the pyrrolo[3,2-d]pyrimidine substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the NBS solution dropwise to the cooled substrate solution over 15 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure 7-bromo-pyrrolo[3,2-d]pyrimidine.[1]
This guide provides a starting point for troubleshooting and strategy development. Remember that every substrate is unique, and optimization of reaction conditions is often necessary to achieve the desired regioselectivity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. sci-hub.box [sci-hub.box]
- 9. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
- 10. Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3- d]pyrimidine Derivatives with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Efficacy in In Vivo Studies with Pyrrolo[3,2-d]pyrimidine Compounds
Welcome to the technical support center for researchers utilizing pyrrolo[3,2-d]pyrimidine compounds in in vivo studies. This guide is designed to provide a structured approach to troubleshooting and resolving common issues related to low or inconsistent efficacy. As a class of compounds often targeting critical cellular pathways, such as kinase signaling or one-carbon metabolism, their success in vivo is paramount.[1][2][3][4] This resource will walk you through a logical diagnostic workflow, from fundamental compound and formulation checks to complex biological validation, ensuring your experiments are built on a solid foundation of scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Formulation Issues
This first section addresses the most common and often overlooked sources of poor in vivo performance: the compound itself and its delivery vehicle.
Question 1: My pyrrolo[3,2-d]pyrimidine compound shows excellent in vitro potency, but I'm seeing minimal to no effect in vivo. Where should I start?
This is a frequent challenge. The transition from a controlled in vitro environment to a complex biological system introduces numerous variables. Before investigating complex biological reasons, it's crucial to rule out fundamental issues with your compound and its formulation.
Answer: Start with the most straightforward explanations: compound integrity and solubility.
-
Compound Integrity: Verify the purity and stability of your compound. Degradation during storage or handling can lead to a loss of activity.[5][6]
-
Recommended Action: Re-verify the compound's identity and purity via LC-MS and NMR. If possible, use a freshly synthesized batch.
-
-
Aqueous Solubility: Poor solubility is a primary reason for the lack of activity of small molecule inhibitors.[5] If the compound precipitates in your formulation or physiological fluids, its effective concentration at the target site will be significantly lower than intended.
-
Recommended Action: Perform a simple visual solubility test. Prepare your formulation at the highest intended concentration and visually inspect for any precipitation or cloudiness over time under assay conditions (e.g., 37°C).[5]
-
Question 2: I've confirmed my compound is stable and pure, but I suspect poor solubility is the culprit. What are my options for improving the formulation?
Poor aqueous solubility is a common characteristic of heterocyclic small molecules and a significant hurdle for achieving adequate bioavailability.[7][8][9] Several formulation strategies can be employed to overcome this.
Answer: The goal is to enhance the compound's solubility and stability in a vehicle that is well-tolerated by the animal model. Here are several approaches, ranging from simple to more complex:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[8]
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[8] Common co-solvents include DMSO, ethanol, PEG400, and propylene glycol. Caution: Ensure the final concentration of the organic solvent is well-tolerated by the animal species and administration route.[5]
-
Surfactants and Emulsifiers: These agents can be used to create stable micelles or emulsions that encapsulate the drug, improving its dispersion in aqueous environments.[7][8] Examples include Tween 80 and Cremophor EL.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[9]
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[8][10] This can be achieved through techniques like micronization or nanomilling.[10]
Table 1: Common Formulation Vehicles for In Vivo Studies
| Vehicle Composition | Compound Properties | Administration Route | Key Considerations |
| 5% DMSO, 40% PEG400, 55% Saline | Moderately soluble compounds | IV, IP, PO | Check for precipitation upon saline addition. |
| 10% Solutol HS 15, 90% Water | Poorly soluble compounds | IV, PO | Can cause hypersensitivity reactions in some models. |
| 20% Captisol® in Water | Compounds with suitable functional groups | IV, IP, PO | A modified cyclodextrin that enhances solubility.[7] |
| Corn Oil with 2% Ethanol | Highly lipophilic compounds | PO, SC | Ensure compound is stable in oil. |
Section 2: Pharmacokinetic (PK) and ADME Challenges
If you have an optimized formulation but still see low efficacy, the next step is to understand how your compound behaves within the biological system. This involves investigating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[11][12][13][14]
Question 3: My formulation appears stable, but the in vivo efficacy is still poor. How do I know if my compound is being absorbed and reaching the tumor or target tissue?
Answer: This is a classic pharmacokinetic challenge. Low bioavailability due to poor absorption or rapid metabolism can prevent the compound from reaching a therapeutic concentration at the target site.[12][15] A formal pharmacokinetic (PK) study is the most direct way to answer this question.
-
Recommended Action: Conduct a Pilot PK Study.
-
Administer a single dose of your compound to a small cohort of animals (e.g., mice or rats).
-
Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
If possible, also collect the target tissue (e.g., tumor) at the end of the study.
-
Analyze the plasma and tissue samples using LC-MS/MS to determine the concentration of your compound over time.
-
This will provide crucial parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, representing total exposure).
-
Workflow for Investigating Poor Exposure
Caption: Troubleshooting workflow for low in vivo efficacy.
Question 4: My PK study shows very low plasma exposure after oral dosing. What could be the cause?
Answer: Low oral bioavailability is often due to two main factors:
-
Poor Absorption: The compound is not effectively crossing the intestinal wall to enter the bloodstream.[11] This can be due to poor solubility in gastrointestinal fluids or efflux by transporters like P-glycoprotein.
-
High First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver before reaching systemic circulation.[12] If it is rapidly metabolized by liver enzymes (e.g., cytochrome P450s), very little active drug will reach the rest of the body.[13]
-
Recommended Action:
-
Compare the AUC from oral (PO) and intravenous (IV) administration to calculate absolute bioavailability. A low ratio (F% = (AUC_PO / AUC_IV) * 100) indicates either poor absorption or high first-pass metabolism.
-
In vitro assays using liver microsomes or hepatocytes can help determine the metabolic stability of your compound.
-
Section 3: Target Engagement and Pharmacodynamics (PD)
Even with good PK, efficacy can be low if the compound doesn't engage its target sufficiently at the tissue of interest. Verifying target engagement is a critical step.[16]
Question 5: I've confirmed my compound has good exposure in the tumor. How can I be sure it's hitting its intended target in vivo?
Answer: Demonstrating that your compound interacts with its target in the complex environment of a living organism is crucial. This is known as target engagement.[17][18] The appropriate assay depends on the nature of your target.
-
For Kinase Inhibitors:
-
Phospho-protein Western Blot: The most common method. If your pyrrolo[3,2-d]pyrimidine inhibits a kinase, you can measure the phosphorylation status of its direct downstream substrate.[5] A decrease in the phosphorylated substrate following treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.[19] It can be adapted for tissue lysates from treated animals.
-
NanoBRET™ Target Engagement Assays: This live-cell method can be adapted for ex vivo analysis of tissues to quantify compound affinity and occupancy at the target kinase.[17]
-
-
For Metabolic Enzymes (e.g., SHMT2):
-
Metabolomics: Use stable isotope tracers to measure the flux through the metabolic pathway targeted by your inhibitor.[20] A buildup of the substrate or a reduction in the product of the target enzyme would indicate engagement.
-
Target-Specific Activity Assays: In some cases, it may be possible to measure the activity of the target enzyme directly in tissue lysates from treated and untreated animals.
-
Experimental Protocol: Western Blot for Phospho-Substrate Analysis
-
Sample Collection: At the end of the efficacy study, or at a predetermined time point after the final dose, excise tumors from control and treated animals.
-
Flash Freezing: Immediately flash-freeze the tumors in liquid nitrogen to preserve the phosphorylation state of proteins.
-
Tissue Lysis: Homogenize the frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for the phosphorylated form of the substrate and the total protein of the substrate.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis: Quantify the band intensities. A significant decrease in the ratio of phospho-protein to total protein in the treated group compared to the control group indicates target engagement.
Target Engagement Validation Workflow
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. mdpi.com [mdpi.com]
- 11. ADME - Wikipedia [en.wikipedia.org]
- 12. bioivt.com [bioivt.com]
- 13. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 14. beckman.com [beckman.com]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Scaffolds
Prepared by a Senior Application Scientist
Introduction: The Tale of Two Isomers in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring is a cornerstone, forming the structural basis for a vast array of biologically active molecules. When fused with a pyrrole ring, it gives rise to pyrrolopyrimidines, a class of heterocyclic compounds with significant therapeutic potential. These scaffolds are structural isosteres of purines, the fundamental building blocks of DNA and RNA. This mimicry allows them to interact with a multitude of biological targets, particularly enzymes that recognize purine-based substrates like ATP.
This guide focuses on two principal isomers: pyrrolo[2,3-d]pyrimidine (commonly known as 7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine). While differing only by the position of a single nitrogen atom, this subtle structural variance leads to distinct physicochemical properties and, consequently, divergent biological activity profiles. For researchers in drug development, understanding these differences is paramount for designing selective and potent therapeutic agents. We will objectively compare the performance of these two scaffolds, supported by experimental data, to provide actionable insights for medicinal chemists and pharmacologists.
Structural Rationale: Why Isomeric Position Matters
The fundamental difference between the two scaffolds lies in the placement of the pyrrole nitrogen relative to the pyrimidine ring. In pyrrolo[2,3-d]pyrimidines, the fusion creates a 7-deazapurine core, where the N7 nitrogen of a native purine is replaced by a carbon atom.[1][2][3] In contrast, pyrrolo[3,2-d]pyrimidines are 9-deazapurine analogs.[2]
This isomeric difference alters the electron distribution, hydrogen bonding capabilities, and overall topography of the molecule. The pyrrolo[2,3-d]pyrimidine scaffold, being a deaza-isostere of adenine, is particularly well-suited to fit into the ATP-binding sites of many enzymes, making it a privileged scaffold for kinase inhibitors.[4][5] The pyrrolo[3,2-d]pyrimidine structure, while also a purine analog, presents a different vector for substituent placement, which has been successfully exploited to develop inhibitors with alternative binding modes and target profiles.[6][7]
Caption: Core structures of Adenine and its isosteric pyrrolopyrimidine isomers.
Comparative Analysis of Biological Activities
The utility of a scaffold is ultimately defined by its biological effects. Here, we compare the dominant therapeutic applications of both isomers, supported by quantitative data from preclinical studies.
Kinase Inhibition: A Battleground for ATP Mimics
Kinase inhibition is arguably the most successful application for pyrrolopyrimidines. Their structural resemblance to ATP allows them to function as competitive inhibitors, blocking signal transduction pathways critical for cancer cell proliferation and survival.[4][8]
-
Pyrrolo[2,3-d]pyrimidines: This scaffold is a powerhouse in kinase inhibitor design.[4] Its derivatives have been developed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[9][10] The strategic placement of substituents on the pyrrole and pyrimidine rings allows for fine-tuning of selectivity and potency.[8][11] For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized that covalently block mutant EGFR activity, with compound 12i showing an IC50 of 0.21 nM against the T790M mutant EGFR.[9]
-
Pyrrolo[3,2-d]pyrimidines: This isomer has also yielded potent kinase inhibitors, often functioning as Type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[6] This provides an alternative mechanism for achieving selectivity. Derivatives have been developed as dual inhibitors of HER2 and EGFR.[12] A preclinical candidate, 51m , demonstrated potent inhibition of HER2 (IC50 = 0.98 nM) and EGFR (IC50 = 2.5 nM), leading to tumor regression in xenograft models.[12]
Table 1: Comparative Kinase Inhibitory Activity (IC50 Values)
| Compound Class | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M) | 0.21 | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (WT) | 22 | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 40 | [11][13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | VEGFR2 | 102 | [11][13] |
| Pyrrolo[3,2-d]pyrimidine | Compound 51m | HER2 | 0.98 | [12] |
| Pyrrolo[3,2-d]pyrimidine | Compound 51m | EGFR | 2.5 | [12] |
Anticancer Activity: From Proliferation to Apoptosis
The antiproliferative effects of these compounds are a direct consequence of their enzyme inhibition and lead to broad utility in oncology.
-
Pyrrolo[2,3-d]pyrimidines: Derivatives have demonstrated potent cytotoxicity against a wide panel of cancer cell lines.[14] For example, certain tricyclic pyrrolo[2,3-d]pyrimidines showed selective activity against the colon cancer cell line HT-29, with IC50 values as low as 4.01 µM.[14] The mechanism often involves not only kinase inhibition but also antifolate activity, disrupting nucleotide synthesis.[15] More recent derivatives have been designed as multi-targeted agents that induce cell cycle arrest and apoptosis.[13][16]
-
Pyrrolo[3,2-d]pyrimidines: This scaffold has produced potent antiproliferative agents that function through distinct mechanisms.[2][17] Halogenated derivatives induce G2/M cell cycle arrest.[2] Significantly, novel pyrrolo[3,2-d]pyrimidines have been designed to target one-carbon metabolism by inhibiting both mitochondrial (SHMT2) and cytosolic (SHMT1) enzymes, representing a new therapeutic strategy.[18] The lead compound AGF347 showed compelling in vivo efficacy against pancreatic tumor xenografts.[18][19]
Table 2: Comparative Anticancer Activity (IC50 / GI50 Values)
| Compound Class | Compound Example | Cancer Cell Line | Activity (µM) | Mechanism | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 8j | HT-29 (Colon) | 4.01 | Cytotoxic | [14] |
| Pyrrolo[2,3-d]pyrimidine | Compound 10a | HeLa (Cervical) | 19.22 | Cytotoxic | [14] |
| Pyrrolo[3,2-d]pyrimidine | Compound 2 | L1210 (Leukemia) | 0.014 | Cytostatic | [2][20] |
| Pyrrolo[3,2-d]pyrimidine | Compound 2 | MDA-MB-231 (Breast) | 0.11 | G2/M Arrest, Apoptosis | [2] |
| Pyrrolo[3,2-d]pyrimidine | AGF347 | MIA PaCa-2 (Pancreatic) | In vivo efficacy | SHMT2/C1 Metabolism Inhibition | [18][19] |
Antiviral and Antimicrobial Activity
The purine-like structure of pyrrolopyrimidines makes them ideal candidates for development as nucleoside analogs to combat viral infections.
-
Pyrrolo[2,3-d]pyrimidines: This scaffold is particularly prominent in antiviral research.[3] As 7-deazapurine nucleosides, they can be processed by viral polymerases, leading to chain termination or dysfunctional viral RNA/DNA. Acyclic and C-acyclic nucleoside analogs based on this scaffold have shown activity against HIV.[21] Furthermore, sugar-modified derivatives have been investigated as potent agents against Hepatitis C virus (HCV).[3] This class also exhibits broad antibacterial and antifungal properties.[22][23]
-
Pyrrolo[3,2-d]pyrimidines: While less explored for antiviral applications compared to its isomer, the pyrrolo[3,2-d]pyrimidine scaffold has demonstrated notable antibacterial activity.[24][25] A study evaluating a series of derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli confirmed their potential as antibacterial agents.[24][25]
Mechanisms of Action: Visualizing Kinase Inhibition
To understand the causality behind the activity of these compounds, it's crucial to visualize their interaction with their targets. As ATP-competitive kinase inhibitors, both scaffolds occupy the ATP binding pocket, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cell growth.
Caption: Competitive inhibition of the EGFR signaling pathway by a pyrrolopyrimidine derivative.
Experimental Protocols: From Synthesis to Biological Validation
Scientific integrity requires robust and reproducible methodologies. Below are representative protocols for the synthesis and evaluation of these compounds.
Protocol 1: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol describes a convenient and green method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidines via a three-component reaction.[26]
Materials:
-
Arylglyoxals (1.0 mmol)
-
6-amino-1,3-dimethyluracil (1.0 mmol)
-
Barbituric acid derivative (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a stirred solution of arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative in ethanol, add a catalytic amount of TBAB.
-
Heat the reaction mixture to 50°C and stir for 60-80 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to yield the pure pyrrolo[2,3-d]pyrimidine derivative.
-
Characterize the final product using FT-IR, 1H NMR, and 13C NMR spectroscopy.[26]
Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidines via Reductive Cyclization
This method provides a high-yielding route to the pyrrolo[3,2-d]pyrimidine framework starting from 5-nitropyrimidines.[17]
Materials:
-
2,4-disubstituted 6-arylethynyl-5-nitropyrimidine
-
Secondary amine (e.g., morpholine, piperidine)
-
Reducing agent (e.g., Sodium dithionite)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve the 6-arylethynyl-5-nitropyrimidine in a suitable solvent.
-
Add the secondary amine and stir at room temperature. This results in the formation of an enamine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture. This step reduces the nitro group to an amino group, which spontaneously cyclizes onto the enamine system.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction, and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrrolo[3,2-d]pyrimidine product.
Protocol 3: In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: A self-validating workflow for the evaluation of novel pyrrolopyrimidine derivatives.
Conclusion and Future Perspectives
The comparative analysis of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine reveals two scaffolds with distinct yet complementary strengths.
-
Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are exceptionally versatile, having proven their value as a privileged scaffold for a multitude of ATP-competitive kinase inhibitors and as a core component of potent antiviral nucleoside analogs.[1][3] Their broad biological activity makes them a continued focus for developing treatments for cancer and infectious diseases.[22]
-
Pyrrolo[3,2-d]pyrimidines (9-deazapurines) , while also effective kinase inhibitors, have carved out a niche in targeting enzymes through alternative mechanisms and exploring novel biological pathways.[6][12] Their emergence as inhibitors of one-carbon metabolism and potent inducers of cell cycle arrest highlights their potential to overcome resistance mechanisms and offer new therapeutic avenues in oncology.[2][18]
For the researcher, the choice between these isomers is not a matter of superiority but of strategic design. The extensive research on pyrrolo[2,3-d]pyrimidines provides a solid foundation for SAR-driven optimization, while the unique activities of pyrrolo[3,2-d]pyrimidines offer exciting opportunities for first-in-class therapeutics. Future work will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects and on combining these scaffolds with other pharmacophores to create multi-targeted or combination therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral activity of some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 25. researchgate.net [researchgate.net]
- 26. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5H-pyrrolo[3,2-d]pyrimidin-2-amine Analogs
Introduction: The Privileged Scaffold of 5H-pyrrolo[3,2-d]pyrimidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 5H-pyrrolo[3,2-d]pyrimidine core is one such "privileged scaffold." Structurally, it is a deaza-isostere of adenine, the nitrogenous base of ATP, which allows it to function as a structural mimic and competitive inhibitor for a vast array of ATP-dependent enzymes.[1][2][3] This inherent biological relevance has made its derivatives, particularly the 2-amine analogs, a focal point of intensive research.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for various series of 5H-pyrrolo[3,2-d]pyrimidin-2-amine analogs. We will dissect how subtle and significant molecular modifications influence their interaction with diverse biological targets, including protein kinases, microtubules, and G-protein coupled receptors. The discussion is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource to guide future design and optimization efforts.
The Core Scaffold: Key Positions for Molecular Engineering
The therapeutic versatility of the 5H-pyrrolo[3,2-d]pyrimidine scaffold stems from the distinct chemical environments of its constituent atoms, which present multiple strategic positions for substitution. Understanding the role of each position is fundamental to rational drug design.
Caption: Key modification points on the 5H-pyrrolo[3,2-d]pyrimidine core.
-
C2-Amine: The foundational 2-amino group often serves as a key hydrogen bond donor, anchoring the molecule within the target's active site. Substitutions here can fine-tune potency and selectivity.
-
C4-Position: This is arguably the most critical position for diversification. Large aromatic substituents introduced here often project into selectivity pockets or solvent-exposed regions, profoundly influencing both potency and the kinase selectivity profile.
-
N5-Position (Pyrrole NH): This nitrogen acts as a crucial hydrogen bond donor, often interacting with the hinge region of kinases. Its substitution can alter binding modes, improve cell permeability, or modulate pharmacokinetic properties.
-
C6-Position: Modifications at this position are less common but can be used to probe for additional interactions and enhance selectivity.
Comparative SAR Analysis Across Diverse Biological Targets
The functional output of a this compound analog is dictated by the nature and arrangement of its substituents, which direct its binding to different biological macromolecules. Below, we compare the SAR for three distinct classes of targets.
Protein Kinase Inhibitors: The ATP Mimics
The most extensive application of this scaffold is in the development of protein kinase inhibitors for oncology and inflammatory diseases.[3] These analogs typically function as ATP-competitive inhibitors by occupying the adenine-binding pocket.
A. EGFR and VEGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation and angiogenesis, respectively, making them prime targets in cancer therapy.[1][2]
-
Causality of Design: The core scaffold mimics the adenine portion of ATP. The key to potency and selectivity lies in the C4 substituent, which is designed to occupy the hydrophobic region adjacent to the ATP pocket.
-
Key SAR Observations:
-
C4-Position: Introduction of an anilino moiety at C4 is a common and highly effective strategy.
-
Aniline Ring Substitution: Small, electron-donating groups (e.g., methoxy) on the aniline ring, particularly at the para-position, generally enhance potency. This is likely due to favorable electronic properties and interactions within the hydrophobic pocket.
-
N5-Position: The pyrrole N-H is often crucial for forming a hydrogen bond with the kinase hinge region, a canonical interaction for many Type I kinase inhibitors.
-
B. Kinase Insert Domain Receptor (KDR/VEGFR-2) Type II Inhibitors
While many analogs are ATP-competitive Type I inhibitors (binding to the active "DFG-in" conformation), specific substitution patterns can yield Type II inhibitors. These bind to the inactive "DFG-out" conformation, interacting with both the ATP pocket and an adjacent allosteric site, which can lead to improved kinase selectivity.[4]
-
Causality of Design: The goal is to design a molecule with sufficient length and appropriate functionality at the C4-position to extend beyond the adenine region and occupy the allosteric pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif.
-
Key SAR Observations:
-
C4-Substituent: Longer, more complex side chains are required. Typically, an anilino group is linked via a urea or amide functionality to another aromatic ring system. This extended conformation is necessary to bridge the two binding sites.
-
Hydrophobic Interactions: The terminal aromatic group of the side chain engages in hydrophobic interactions within the allosteric pocket, a key feature for stabilizing the DFG-out conformation.
-
| Table 1: Comparison of Representative Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors | |||
| Compound ID | Target(s) | Key Structural Features | Reported Activity (IC50 / pIC50) |
| Analog A (Type I) | EGFR/VEGFR | C4-(4-methoxyanilino), C2-methyl | EGFR: ~50-100 nM |
| Analog B (Type II) | KDR (VEGFR-2) | C4-[4-(phenylurea)anilino] | KDR: pIC50 ≈ 8.5 |
| RET Inhibitor | RET Kinase | C2-(4-methoxyphenyl), C4-anilino | RET wt: ~5-15 nM[5] |
| LIMK2 Inhibitor | LIMK2 | C4-substituted phenyl ring | Active compounds show key H-bonds with Ile408[6] |
Antitubulin Agents: Disruptors of the Cytoskeleton
In a departure from kinase inhibition, certain regioisomers of this scaffold have been identified as potent microtubule depolymerizing agents that bind to the colchicine site on tubulin.[7]
-
Causality of Design: The design strategy aims to mimic the trimethoxyphenyl ring and other key features of colchicine to achieve high-affinity binding. Interestingly, studies show that the pyrrolo[3,2-d]pyrimidine analogs are significantly more potent than their pyrrolo[2,3-d]pyrimidine regioisomers in this context.[7]
-
Key SAR Observations:
-
C4-Position: An N-(4-methoxyphenyl) group is critical for activity, likely mimicking one of the key rings of colchicine.
-
C2-Position: A small alkyl group, such as methyl, at the C2-position is optimal for potency.
-
N-Methylation: Methylation of the C4-anilino nitrogen (i.e., N-methyl-N-(4-methoxyphenyl)) further enhances antiproliferative activity.
-
| Table 2: SAR of Pyrrolo[3,2-d]pyrimidine Analogs as Antitubulin Agents | ||
| Compound ID (Ref.[7]) | Key Substituents | Antiproliferative Activity (GI50, MDA-MB-435 cells) |
| Compound 6 | C2-Me, C4-NH-(4-OMe-Ph) | 1.1 µM |
| Compound 3 | C2-Me, C4-N(Me)-(4-OMe-Ph) | 0.21 µM |
| Compound 7 | C2-Me, C4-NH-(2,4-diOMe-Ph) | 0.17 µM |
Neuropeptide Y5 (NPY5) Receptor Antagonists
The NPY5 receptor plays a role in regulating food intake, making it a target for potential anti-obesity therapeutics.[8] A distinct SAR profile has been established for pyrrolopyrimidine derivatives targeting this GPCR.
-
Causality of Design: The aim is to identify substituents that confer high binding affinity and selectivity for the Y5 receptor over other NPY receptor subtypes. The SAR exploration involves modifying both the heterocyclic core and its substituents.
-
Key SAR Observations:
-
Core Modifications: The pyrrolo[3,2-d]pyrimidine core was found to be a viable scaffold.
-
Substituent Effects: Specific substitution patterns on phenyl rings attached to the core were identified as being crucial for potent Y5 antagonism. The development of a pharmacophore model for the human Y5 receptor was a key outcome of these studies.[8]
-
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated.
Workflow for Synthesis and Evaluation
Caption: General workflow for SAR studies of novel chemical entities.
Protocol 1: General Synthesis of a 4-Chloro-pyrrolo[3,2-d]pyrimidine Intermediate
This protocol describes a common route to a key intermediate, which serves as the precursor for C4-substituted analogs.[7]
-
Step 1: Pivalamide Protection. N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide is added to phosphorus oxychloride (POCl₃).
-
Step 2: Chlorination. The mixture is heated at reflux for 3 hours. The excess POCl₃ acts as both the chlorinating agent and the solvent.
-
Step 3: Work-up. The solvent is evaporated in vacuo. The pH of the residue is carefully adjusted to ~8 with an aqueous ammonia solution.
-
Step 4: Isolation. The resulting precipitate (the 4-chloro intermediate) is collected by filtration.
-
Step 5: Purification. The crude product is purified by column chromatography (e.g., CHCl₃:MeOH solvent system) to yield the pure 4-chloro-pyrrolo[3,2-d]pyrimidine derivative.
Protocol 2: Synthesis of C4-Anilino Analogs
This protocol details the nucleophilic aromatic substitution to install the C4 side chain.[7][9]
-
Step 1: Reaction Setup. The 4-chloro intermediate (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) are dissolved in a suitable solvent such as isopropanol or absolute ethanol.
-
Step 2: Reaction. The solution is heated at reflux for 4-7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, the solvent is evaporated in vacuo.
-
Step 4: Purification. The residue is purified by column chromatography to yield the final C4-anilino-5H-pyrrolo[3,2-d]pyrimidin-2-amine analog. For compounds intended for biological assays, conversion to a hydrochloride salt may be performed to improve solubility.
Protocol 3: In Vitro Antiproliferative (SRB) Assay
This is a self-validating system for assessing the cytotoxic or cytostatic effects of the synthesized compounds.[10]
-
Cell Plating: Cancer cells (e.g., MDA-MB-435) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A dilution series of the test compounds is prepared in culture medium. The old medium is removed from the plates, and the cells are treated with the compound dilutions for a set period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the total cellular protein.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization & Readout: The bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at ~510 nm.
-
Data Analysis: The absorbance data is used to plot a dose-response curve and calculate the GI₅₀ (concentration causing 50% growth inhibition).
Conclusion and Future Perspectives
The this compound scaffold demonstrates remarkable versatility, capable of being tailored to inhibit a wide range of biological targets from protein kinases to cytoskeletal proteins. The structure-activity relationship is highly dependent on the substitution pattern, with the C4-position being the primary determinant of target selectivity and potency.
-
For kinase inhibition , C4-anilino moieties are a validated strategy, with further functionalization enabling the development of highly selective Type I or Type II inhibitors.
-
For antitubulin activity , a different pharmacophore emerges, where a C4-N-(4-methoxyphenyl) group is paramount for potent colchicine-site binding.
Future research in this area will likely focus on several key avenues:
-
Overcoming Resistance: Designing analogs that can inhibit drug-resistant mutant kinases, such as those with gatekeeper mutations.[11]
-
Multi-Targeted Inhibitors: Rationally designing single molecules that can modulate multiple disease-relevant targets to achieve synergistic therapeutic effects.[9]
-
Exploring New Chemical Space: Moving beyond traditional substitutions to explore novel bioisosteres and tricyclic derivatives to uncover new biological activities and improve pharmacokinetic profiles.[12]
This guide has synthesized the current understanding of the SAR for this important class of compounds, providing a robust framework for the continued development of novel therapeutics based on the 5H-pyrrolo[3,2-d]pyrimidine core.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 5H-pyrrolo[3,2-d]pyrimidin-2-amine (9-Deazaguanine)
Introduction
5H-pyrrolo[3,2-d]pyrimidin-2-amine, more commonly known as 9-deazaguanine, represents a critical scaffold in medicinal chemistry. As a close structural analog of the natural purine guanine, it is a key component in the design of various therapeutic agents, including inhibitors of purine nucleoside phosphorylase (PNP)[1], and as a building block for novel anticancer and antiviral nucleoside analogs. The absence of the nitrogen atom at the 9-position imparts resistance to enzymatic cleavage, a desirable property for enhancing the metabolic stability and bioavailability of drug candidates. Given its significance, the development of efficient and scalable synthetic routes to 9-deazaguanine is of paramount importance to the drug discovery and development community.
This guide provides a comparative analysis of prominent synthetic strategies for the preparation of 9-deazaguanine. We will delve into the mechanistic underpinnings, procedural details, and overall efficiency of these routes to offer researchers the insights needed to make informed decisions for their synthetic campaigns.
Route 1: The Classical Linear Synthesis via Pyrimidinone Intermediates
This widely utilized approach builds the this compound scaffold in a linear fashion, beginning with the construction of a substituted pyrimidine ring, which is then elaborated to form the fused pyrrole ring. A key intermediate in this pathway is 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone.
Experimental Protocol: Route 1
-
Synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone: Guanidine is condensed with ethyl acetoacetate. This reaction can be performed under conventional heating in ethanol or methanol, often with the addition of a base.[1] More recently, microwave-assisted synthesis without a solvent or base has been shown to be effective, providing the product in good yield.[1]
-
Nitration of 2-amino-6-methyl-4(3H)-pyrimidinone: The pyrimidinone is nitrated at the 5-position using a mixture of nitric and sulfuric acids to yield 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone.
-
Formation of the Enamine Intermediate: The nitro-pyrimidinone is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step serves to activate the methyl group for the subsequent cyclization.
-
Reductive Cyclization to form 9-Deazaguanine: The enamine intermediate undergoes a reductive cyclization to form the pyrrole ring. This is typically achieved using a reducing agent such as sodium dithionite (Na₂S₂O₄), followed by treatment with a base like sodium hydroxide to facilitate the ring closure.[1] Microwave irradiation has also been demonstrated to significantly accelerate this step and improve the yield.[1]
Causality and Mechanistic Insights
The logic of this route lies in the sequential construction and functionalization of the heterocyclic rings. The initial condensation to form the pyrimidine ring is a classic Hantzsch-like reaction. The subsequent nitration at the 5-position is directed by the activating effect of the amino and hydroxyl groups on the pyrimidine ring. The reaction with DMF-DMA is crucial as it transforms the methyl group into a more reactive enamine, which is essential for the final intramolecular cyclization. The reductive cyclization step is a key transformation where the nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the enamine to form the pyrrole ring. The use of microwave irradiation in the cyclization step provides a more energy-efficient and faster alternative to conventional heating.[1]
Route 2: An Improved Synthesis Employing N-Protection
A significant challenge in the classical synthesis is the potential for side reactions and lower yields due to the presence of multiple reactive nitrogen atoms in the pyrimidine intermediate. An improved route addresses this by incorporating a protecting group strategy.
Experimental Protocol: Route 2
-
Synthesis of 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone: This step is identical to the first two steps of Route 1.
-
Formation of the Dimethylaminomethylene Derivative: The 2-amino group is first reacted with DMF-DMA to form 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone.[2][3]
-
N3-Protection: The N3-position of the pyrimidinone ring is protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is benzyloxymethyl (BOM), which is introduced by reacting the substrate with benzyl chloromethyl ether in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] This protection strategy has been shown to be high-yielding.[2][3]
-
Reaction with DMF-DMA: The N3-protected intermediate is then treated with DMF-DMA to form the enamine at the 6-methyl position.[2][3]
-
Reductive Cyclization: The resulting compound undergoes reductive cyclization, typically with catalytic hydrogenation (e.g., using Pd/C) or other reducing agents, to form the protected 9-deazaguanine derivative.[2][3]
-
Deprotection: The final step involves the removal of the N3-protecting group. For the BOM group, this is readily achieved by catalytic hydrogenation.[2][3]
Causality and Mechanistic Insights
The introduction of the N3-protecting group is the key innovation in this route. By masking the acidic proton at the N3 position, it prevents undesired alkylation or acylation at this site during the subsequent activation of the methyl group. The benzyloxymethyl (BOM) group is an excellent choice as it is stable to the reaction conditions used for enamine formation and reductive cyclization, yet it can be cleaved under mild hydrogenolysis conditions that are compatible with the final product. This strategic use of a protecting group leads to a cleaner reaction profile and a significantly higher overall yield of 9-deazaguanine.[2][3]
Comparative Analysis
| Parameter | Route 1: Classical Linear Synthesis | Route 2: Improved Synthesis with N-Protection |
| Starting Materials | Guanidine, Ethyl acetoacetate | Guanidine, Ethyl acetoacetate, Benzyl chloromethyl ether |
| Number of Steps | 4 | 6 |
| Overall Yield | Moderate | High (reported overall yield of 66.5%)[2][3] |
| Key Reagents | HNO₃/H₂SO₄, DMF-DMA, Na₂S₂O₄ | DMF-DMA, Benzyl chloromethyl ether, DBU, Pd/C |
| Reaction Conditions | Can be harsh (e.g., strong acids for nitration) | Generally milder conditions, especially for deprotection |
| Scalability | Moderate, potential for side products on a larger scale | More amenable to scale-up due to cleaner reactions |
| Purification | Can be challenging due to impurities | Generally easier purification of intermediates |
Visualization of Synthetic Pathways
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to this compound. The classical linear synthesis is straightforward but can be limited by moderate yields and potential side reactions. The improved synthesis, incorporating an N-protection strategy, provides a more robust and higher-yielding alternative, making it particularly suitable for larger-scale preparations where purity and efficiency are critical. The additional steps for protection and deprotection are justified by the significant improvement in the overall yield and ease of purification.[2][3]
Future research in this area may focus on the development of even more convergent and atom-economical synthetic routes. Domino reactions, which combine multiple transformations in a single pot, could offer a promising avenue for further streamlining the synthesis of this important heterocyclic scaffold.[4] Additionally, the exploration of novel catalytic methods for the key bond-forming reactions could lead to more sustainable and environmentally friendly synthetic processes.
References
Navigating the ADME Labyrinth: A Comparative Guide to In Silico Prediction for Novel Pyrrolo[3,2-d]pyrimidines
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in the realm of ADME—Absorption, Distribution, Metabolism, and Excretion. Unfavorable ADME properties are a primary cause of late-stage drug development failures, leading to immense financial and temporal losses.[1][2] The pyrrolo[3,2-d]pyrimidine scaffold, a privileged heterocyclic system, has garnered considerable attention in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3] However, like any novel chemical entity, the successful progression of these compounds is contingent on a favorable ADME profile.
This guide provides an in-depth, technical comparison of in silico methodologies for predicting the ADME properties of novel pyrrolo[3,2-d]pyrimidine derivatives. We will move beyond a mere listing of software and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our focus is to equip you with the knowledge to make informed decisions in the early stages of your drug discovery pipeline, thereby enhancing the probability of success for your lead candidates.
The Critical Role of Early ADME Assessment
The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development.[4] In silico ADME prediction has emerged as an indispensable tool in this strategy, offering a rapid and cost-effective means to flag compounds with potential pharmacokinetic liabilities long before they are synthesized and subjected to expensive experimental assays.[4][5][6] By computationally evaluating a molecule's ADME profile, we can prioritize the most promising candidates for synthesis and experimental testing, guide lead optimization efforts, and ultimately increase the chances of a compound successfully navigating clinical trials.[1][7]
The pyrimidine scaffold is a fundamental building block in numerous pharmaceuticals, and its diverse chemical tractability allows for the fine-tuning of pharmacological activity.[8][9] However, these modifications can significantly impact ADME properties.[8] Therefore, a robust in silico screening cascade is essential for navigating the complex structure-activity and structure-property relationships of novel pyrrolo[3,2-d]pyrimidines.
Key ADME Properties and Their In Silico Surrogates
A comprehensive in silico ADME assessment evaluates a range of physicochemical and pharmacokinetic parameters. Below are some of the most critical properties and the computational models used to predict them:
-
Absorption: Primarily predicted by evaluating aqueous solubility, permeability (e.g., Caco-2 cell permeability), and human intestinal absorption (HIA).
-
Distribution: Key indicators include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss).
-
Metabolism: Assessed through the prediction of interactions with cytochrome P450 (CYP) enzymes (both inhibition and substrate potential) and metabolic stability.
-
Excretion: While direct prediction is complex, parameters like clearance (CL) can be estimated from metabolic stability and other properties.
-
Toxicity: Early toxicity flags can be raised by predicting potential for hERG (human Ether-à-go-go-Related Gene) channel blockage, hepatotoxicity, and mutagenicity.
A Step-by-Step Workflow for In Silico ADME Prediction
The following protocol outlines a robust and self-validating workflow for the in silico ADME prediction of novel pyrrolo[3,2-d]pyrimidine derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: 2D Structure Preparation and Standardization
-
Action: Draw the 2D structures of your novel pyrrolo[3,2-d]pyrimidine derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Save the structures in a standard format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).
-
Causality: A standardized and accurate 2D representation is the fundamental input for all subsequent predictions. Errors in the chemical structure will lead to erroneous predictions. The SMILES format is a concise and widely accepted representation for single molecules, while SDF is suitable for libraries of compounds.
Step 2: Selection of In Silico ADME Prediction Tools
-
Action: Choose a minimum of two independent in silico ADME prediction platforms for a comparative analysis. For this guide, we will compare the widely used, free web-based tools SwissADME and ADMETlab 2.0 .
-
Causality: Using multiple prediction tools provides a more robust assessment. Different platforms utilize distinct algorithms and training datasets, and consensus between their predictions increases confidence. Discrepancies can highlight potential areas of concern that may warrant further experimental investigation.
Step 3: Execution of ADME Predictions
-
Action (SwissADME):
-
Action (ADMETlab 2.0):
-
Causality: Both SwissADME and ADMETlab 2.0 offer user-friendly interfaces for submitting molecular structures and obtaining a comprehensive range of ADME-related predictions.[10][14] They are built on robust quantitative structure-property relationship (QSPR) models trained on large datasets of experimental data.[14]
Step 4: Data Collation and Comparative Analysis
-
Action: Consolidate the prediction results from both platforms into a structured table for easy comparison. Pay close attention to key parameters such as those listed in the "Key ADME Properties" section above.
-
Causality: A side-by-side comparison allows for a quick identification of consensus predictions and outliers. This structured approach is crucial for making data-driven decisions about which compounds to prioritize or deprioritize.
Comparative Analysis of In Silico Tools for Hypothetical Pyrrolo[3,2-d]pyrimidines
To illustrate the practical application of this workflow, we will analyze a small, hypothetical set of novel pyrrolo[3,2-d]pyrimidine derivatives.
Hypothetical Pyrrolo[3,2-d]pyrimidine Derivatives:
| Compound ID | Structure |
| PYR-001 | CN1C=C(C2=C1N=CN=C2)C3=CC=CC=C3 |
| PYR-002 | CN1C=C(C2=C1N=CN=C2)C3=CC=C(F)C=C3 |
| PYR-003 | CN1C=C(C2=C1N=CN=C2)C(=O)NC4=CC=CC=C4 |
Table 1: Comparative In Silico ADME Predictions for Hypothetical Pyrrolo[3,2-d]pyrimidines
| Property | Tool | PYR-001 | PYR-002 | PYR-003 | Favorable Range |
| Molecular Weight ( g/mol ) | SwissADME | 223.26 | 241.25 | 316.33 | < 500 |
| ADMETlab 2.0 | 223.26 | 241.25 | 316.33 | < 500 | |
| LogP (o/w) | SwissADME | 2.59 | 2.81 | 2.94 | < 5 |
| ADMETlab 2.0 | 2.45 | 2.68 | 2.81 | < 5 | |
| Aqueous Solubility (LogS) | SwissADME | -3.14 | -3.42 | -4.01 | > -6 |
| ADMETlab 2.0 | -2.98 | -3.25 | -3.87 | > -6 | |
| GI Absorption | SwissADME | High | High | High | High |
| ADMETlab 2.0 | Good | Good | Good | Good | |
| BBB Permeant | SwissADME | Yes | Yes | No | No (for peripherally acting drugs) |
| ADMETlab 2.0 | Yes | Yes | No | No (for peripherally acting drugs) | |
| CYP2D6 Inhibitor | SwissADME | No | No | Yes | No |
| ADMETlab 2.0 | No | No | Yes | No | |
| hERG I Inhibitor | ADMETlab 2.0 | No | No | Yes | No |
Note: The data presented in this table is for illustrative purposes and is based on the outputs of the respective in silico tools. The favorable ranges are general guidelines and may vary depending on the therapeutic target and intended route of administration.
Visualizing the In Silico ADME Workflow
A clear visualization of the workflow can aid in understanding the logical progression of the in silico ADME assessment process.
Caption: In Silico ADME Prediction Workflow.
Interpreting the Predictions: A Causality-Driven Approach
The predictions for our hypothetical pyrrolo[3,2-d]pyrimidines offer valuable insights. Both PYR-001 and PYR-002 exhibit drug-like properties according to Lipinski's Rule of Five, with good predicted oral absorption and solubility. The introduction of a fluorine atom in PYR-002 slightly increases its lipophilicity (LogP), which is a common effect of this modification. Both compounds are predicted to be blood-brain barrier permeant, which could be desirable for CNS targets but a liability for peripherally acting drugs.
In contrast, PYR-003, with the addition of an amide group, shows a higher molecular weight and is predicted to be a CYP2D6 inhibitor by both platforms. ADMETlab 2.0 also flags it as a potential hERG inhibitor. These predictions suggest that while PYR-003 might have desirable pharmacological activity, it carries a higher risk of drug-drug interactions and cardiac toxicity. Based on this in silico assessment, PYR-001 and PYR-002 would be prioritized for synthesis and experimental validation over PYR-003.
The Interplay of ADME Properties
It is crucial to understand that ADME properties are often interconnected. For instance, high lipophilicity can improve permeability but may decrease aqueous solubility and increase metabolic clearance. The following diagram illustrates some of these relationships.
Caption: Interplay of Lipophilicity and ADME Properties.
Conclusion: A Prudent Path Forward
The in silico prediction of ADME properties is an essential component of modern drug discovery, enabling a more rational and efficient path towards the identification of viable drug candidates. For novel chemical series such as pyrrolo[3,2-d]pyrimidines, the early assessment of ADME liabilities is paramount. By employing a comparative and causality-driven approach using multiple in silico tools, researchers can make more informed decisions, ultimately increasing the likelihood of success in the long and arduous journey of drug development. It is imperative to remember that in silico predictions are not a replacement for experimental validation but rather a powerful tool for guiding and prioritizing those experiments.
References
- 1. schrodinger.com [schrodinger.com]
- 2. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]
- 7. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SwissADME [swissadme.ch]
- 12. admetmesh.scbdd.com [admetmesh.scbdd.com]
- 13. ADMETlab 2.0 [admetmesh.scbdd.com]
- 14. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrrolo[3,2-d]pyrimidine Derivatives Against Standard-of-Care Kinase Inhibitors in Oncology
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction
The paradigm of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, particularly kinase inhibitors. These agents have offered unprecedented efficacy in specific patient populations by targeting the very drivers of malignancy. However, the twin challenges of intrinsic and acquired resistance, alongside off-target toxicities, necessitate a continuous search for novel chemical scaffolds with improved therapeutic profiles. The pyrrolo[3,2-d]pyrimidine core is one such scaffold that has emerged as a versatile platform for developing potent inhibitors of various oncogenic kinases.
This guide provides an in-depth comparison of a novel pyrrolo[3,2-d]pyrimidine derivative, designated here as compound 20d based on published research, with established standard-of-care (SoC) kinase inhibitors. We will dissect their mechanisms of action, compare their efficacy using preclinical data, and provide the detailed experimental methodologies required to validate such findings. This analysis is designed to equip researchers and drug developers with the critical insights needed to evaluate the potential of this promising class of molecules.
Mechanistic Framework: Targeting Oncogenic Signaling
A foundational principle in targeted therapy is the precise inhibition of signaling pathways essential for tumor growth and survival. The rationale for selecting specific kinase targets stems from their validated role in driving oncogenesis.
The Pyrrolo[3,2-d]pyrimidine Approach: Dual Inhibition of Angiogenesis
Many solid tumors are critically dependent on angiogenesis—the formation of new blood vessels—to supply nutrients and oxygen for their growth and metastasis. This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways.
The representative pyrrolo[3,2-d]pyrimidine derivative, compound 20d, was rationally designed to function as a potent, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both VEGF Receptor 2 (VEGFR2, also known as KDR) and PDGF Receptor β (PDGFRβ).[1][2] By simultaneously blocking these two critical nodes, the compound aims to deliver a more comprehensive anti-angiogenic blockade than a more selective agent might. This dual-targeting strategy can prevent the recruitment of pericytes to the tumor vasculature (a PDGFR-mediated process), leading to vessel instability, alongside inhibiting endothelial cell proliferation and survival (a primary VEGFR-mediated process).[2]
Other pyrrolo[3,2-d]pyrimidine derivatives have been developed to target different cellular pathways, such as one-carbon metabolism by inhibiting serine hydroxymethyltransferase 2 (SHMT2), demonstrating the scaffold's versatility.[3][4][5][6]
Standard-of-Care Benchmark: EGFR Inhibition in NSCLC
To provide a relevant comparison, we consider the mechanism of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[7][8][9][10] These drugs are reversible, ATP-competitive inhibitors that specifically target the mutated, constitutively active EGFR kinase.[10] This blockade shuts down downstream pro-survival signaling through pathways like RAS/MAPK and PI3K/Akt, leading to tumor cell apoptosis. While highly effective, their utility is often limited by the eventual emergence of resistance mutations, such as T790M, which necessitated the development of next-generation inhibitors like osimertinib.[7][11]
Comparative Efficacy: A Data-Driven Analysis
The ultimate value of a new therapeutic agent is determined by its performance in robust preclinical and clinical assays. Here, we compare published data for the pyrrolo[3,2-d]pyrimidine derivative compound 20d with representative data for standard-of-care agents.
In Vitro Potency: Biochemical and Cellular Assays
The first critical test is the direct inhibitory activity against the target enzyme (biochemical assay) and the subsequent effect on target-driven cellular processes (cellular assay).
Table 1: In Vitro Inhibitory Activity of Compound 20d
| Target / Assay | IC₅₀ (nM) | Justification for Assay |
|---|---|---|
| Biochemical Kinase Assay | ||
| VEGFR2 (KDR) Kinase | 2.5 | Measures direct inhibition of the primary angiogenic kinase. A low nM value indicates high on-target potency. |
| PDGFRβ Kinase | 3.6 | Measures direct inhibition of the kinase crucial for pericyte recruitment, confirming dual-target engagement. |
| Cell-Based Assays | ||
| VEGF-Stimulated HUVEC Proliferation | 2.8 | Evaluates the compound's ability to block the biological output of VEGFR activation in a relevant cell type (human umbilical vein endothelial cells). |
| PDGF-Stimulated HCASMC Proliferation | 9.6 | Assesses the functional inhibition of the PDGFR pathway in human coronary artery smooth muscle cells, a model for pericytes. |
| VEGF-Induced Tube Formation | 3.3 | A key functional assay that mimics the formation of capillary-like structures, a hallmark of angiogenesis. |
Data synthesized from published reports.[2]
For comparison, first-generation EGFR inhibitors like gefitinib exhibit IC₅₀ values in the low nanomolar range (20-80 nM) against activating EGFR mutations in cellular assays. This places compound 20d in a comparable, if not superior, potency class against its intended targets.
In Vivo Antitumor Activity: Human Tumor Xenograft Models
The true test of an anti-cancer agent is its ability to inhibit tumor growth in a living system. This is typically assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Table 2: In Vivo Efficacy of Orally Administered Compound 20d in Mice
| Tumor Xenograft Model | Dosing (Oral, BID) | Tumor Growth Inhibition (%) | Key Observation |
|---|---|---|---|
| Colon Carcinoma (WiDr) | 6 mg/kg | 81% | Demonstrates significant efficacy in a colorectal cancer model. |
| Lung Carcinoma (Calu-6) | 6 mg/kg | 73% | Shows potent activity in a lung cancer model, a common indication for anti-angiogenics. |
| Gastric Carcinoma (NCI-N87) | 6 mg/kg | 69% | Efficacy is maintained across different solid tumor histologies. |
Data synthesized from published reports.[2]
These high levels of tumor growth inhibition are compelling and are comparable to the efficacy seen with standard-of-care kinase inhibitors in their respective preclinical models. For example, covalent Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, a standard of care in Chronic Lymphocytic Leukemia (CLL), demonstrate profound tumor control in relevant xenograft models.[12][13][14] Histological analysis of tumors from mice treated with compound 20d confirmed its anti-angiogenic mechanism, showing a significant decrease in microvessel density.[2]
Experimental Methodologies: Ensuring Scientific Rigor
The trustworthiness of efficacy data is directly dependent on the quality of the experimental protocols used to generate it. Below are detailed, step-by-step methodologies for the key experiments cited.
Overall Experimental Workflow
The evaluation of a novel kinase inhibitor follows a logical progression from initial biochemical screening to complex in vivo studies. This workflow ensures that only the most promising candidates advance, saving time and resources.
Protocol: In Vitro VEGFR2 Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of a test compound against purified VEGFR2 kinase.
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by the kinase enzyme, typically detected using a luminescence-based ATP detection system.
-
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute the test compound (e.g., compound 20d) in DMSO, followed by a final dilution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound.
-
Enzyme Addition: Add 10 µL of a solution containing recombinant human VEGFR2 kinase and a biotinylated substrate peptide (e.g., poly-Glu-Tyr).
-
Initiate Reaction: Add 10 µL of ATP solution (at the Kₘ concentration for VEGFR2) to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction & Detect: Add 25 µL of a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the reaction and measures the amount of remaining ATP via a luciferase-driven reaction. The light output is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Protocol: In Vivo Human Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of a test compound in an immunodeficient mouse model bearing a human tumor.
-
Principle: The growth of implanted human tumor cells is monitored over time in response to treatment with the test agent versus a vehicle control.
-
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., Calu-6) under standard sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., Matrigel blend) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6- to 8-week-old female athymic nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth by measuring with calipers twice weekly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound 20d at 1.5, 3, and 6 mg/kg).
-
Treatment Administration: Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compound or vehicle orally, twice daily (BID), for a period of 21-28 days. Monitor animal body weight and general health daily.
-
Data Collection: Measure tumor volume (Volume = 0.5 x Length x Width²) throughout the study.
-
Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further histological analysis. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Discussion and Future Perspectives
The preclinical data for the pyrrolo[3,2-d]pyrimidine derivative compound 20d are highly encouraging. The compound exhibits potent, dual-target inhibition of VEGFR2 and PDGFRβ, which translates into robust anti-tumor activity across multiple solid tumor models.[2] Its efficacy is on par with that of established standard-of-care kinase inhibitors in their respective preclinical settings.
The key advantage of this scaffold lies in its potential for multi-targeting. While the example here focuses on angiogenesis, other derivatives target distinct but equally important cancer pathways like one-carbon metabolism.[3][4][5][6] This versatility allows for the rational design of inhibitors against a wide array of oncogenic drivers. Furthermore, the dual inhibition of pathways like VEGFR and PDGFR may offer a more durable response by mitigating compensatory signaling, a common mechanism of resistance to single-agent anti-angiogenic therapies.
The path forward for this class of compounds involves several critical steps:
-
Comprehensive Safety and Toxicology Studies: Establishing a favorable therapeutic window is paramount.
-
Pharmacokinetic Profiling: Optimizing oral bioavailability and half-life to ensure sustained target engagement.
-
Biomarker Discovery: Identifying patient populations most likely to respond based on the molecular profile of their tumors.
-
Combination Strategies: Exploring synergistic combinations with other targeted agents or standard chemotherapy.[12][14][15][16]
Conclusion
Pyrrolo[3,2-d]pyrimidine derivatives represent a highly promising platform for the development of next-generation targeted cancer therapies. As exemplified by the potent dual VEGFR/PDGFR inhibitor compound 20d, this scaffold can be engineered to produce molecules with high in vitro and in vivo efficacy. Their performance in preclinical models is comparable to that of successful standard-of-care drugs, validating the continued investigation of this chemical class. For drug development professionals, the pyrrolo[3,2-d]pyrimidine core offers a compelling starting point for creating novel agents designed to overcome the limitations of current cancer treatments.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. scispace.com [scispace.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. memoinoncology.com [memoinoncology.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Kinase Selectivity of 5H-pyrrolo[3,2-d]pyrimidin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount objective in the development of targeted therapies. The pyrrolopyrimidine scaffold has emerged as a privileged structure in this endeavor, owing to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. This guide provides an in-depth comparison of the kinase selectivity profiles of 5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives, with a particular focus on how this scaffold compares to its more extensively studied 7H-pyrrolo[2,3-d]pyrimidine isomer and other established kinase inhibitors.
The strategic placement of nitrogen atoms within the heterocyclic core can significantly influence the binding affinity and selectivity of these compounds. By analyzing experimental data, we can elucidate the structure-activity relationships (SAR) that govern their interactions with the human kinome, providing valuable insights for the rational design of next-generation kinase inhibitors.
The Rationale Behind Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase target while minimizing off-target effects is a formidable challenge in drug discovery. Non-selective kinase inhibitors can lead to undesirable side effects and toxicities, underscoring the critical importance of comprehensive selectivity profiling.
The choice of assay for determining kinase selectivity is crucial and depends on the stage of the drug discovery process and the specific questions being addressed. Early-stage high-throughput screening (HTS) often employs biochemical assays that measure the direct inhibition of purified kinase enzymes. As a compound progresses, it is essential to assess its activity in a more physiologically relevant context using cell-based assays that measure target engagement and downstream signaling in live cells.
Comparative Kinase Inhibition Profile
The following table summarizes the kinase inhibitory activity (IC50 values) of representative 5H-pyrrolo[3,2-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of key kinases implicated in cancer and other diseases. For context, the activity of well-established multi-kinase inhibitors, Sunitinib and Sorafenib, is also included.
| Compound ID | Core Scaffold | R Group | Kinase Target | IC50 (nM) | Reference |
| Compound 1 | 5H-pyrrolo[3,2-d]pyrimidine | 5-methyl-4-phenoxy | VEGFR2 | Potent (specific IC50 not provided) | [1] |
| Compound 2 | 7H-pyrrolo[2,3-d]pyrimidine | (E)-4-((...)-N'-(2-chlorobenzylidene)benzohydrazide) | VEGFR2 | 136 | [2] |
| EGFR | 79 | [2] | |||
| Her2 | 40 | [2] | |||
| CDK2 | 204 | [2] | |||
| Sunitinib | Indolinone | N/A | VEGFR2 | 261 | [2] |
| EGFR | >10,000 | [2] | |||
| Her2 | >10,000 | [2] | |||
| CDK2 | >10,000 | [2] | |||
| Sorafenib | Bi-aryl urea | N/A | VEGFR2 | 90 | [2] |
Analysis of Selectivity:
The available data, though more extensive for the 7H-pyrrolo[2,3-d]pyrimidine scaffold, provides valuable insights. Compound 1, a 5H-pyrrolo[3,2-d]pyrimidine derivative, is reported as a potent inhibitor of VEGFR2.[1] The closely related 7H-pyrrolo[2,3-d]pyrimidine derivative, Compound 2, demonstrates multi-kinase inhibitory activity, with potent inhibition of VEGFR2, EGFR, and Her2, and moderate activity against CDK2.[2]
Interestingly, when compared to Sunitinib, which is highly selective for VEGFR2 in this panel, Compound 2 exhibits a broader spectrum of activity. This suggests that the 7H-pyrrolo[2,3-d]pyrimidine scaffold may be a promising starting point for the development of multi-targeted kinase inhibitors. The difference in the nitrogen position between the 5H and 7H isomers likely influences the orientation of the substituent groups in the kinase binding pocket, thereby altering the selectivity profile. Further comprehensive profiling of a wider range of this compound derivatives is warranted to fully delineate the SAR and selectivity landscape of this scaffold.
Key Signaling Pathways Targeted
The kinases inhibited by these pyrrolopyrimidine derivatives are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
References
A Head-to-Head Comparison of Pyrrolo[3,2-d]pyrimidine and Purine Scaffolds in Enzyme Inhibition: A Guide for Drug Discovery Professionals
In the landscape of drug discovery, particularly in the realm of kinase inhibition, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, purines and their bioisosteres have proven to be exceptionally fruitful starting points. This guide provides an in-depth, head-to-head comparison of the endogenous purine scaffold and its close synthetic analog, the pyrrolo[3,2-d]pyrimidine core, in the context of enzyme inhibition.
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a key component in many ATP-competitive kinase inhibitors.[1] The structural mimicry of the natural ATP ligand enhances the appeal of pyrrolopyrimidines as potent inhibitors of various kinases.[2] This guide will delve into the nuanced differences in their structure-activity relationships, comparative inhibitory potencies, and the practical advantages and disadvantages of each scaffold in medicinal chemistry campaigns. We will also provide detailed experimental protocols for the robust evaluation of inhibitors based on these core structures.
At a Glance: Chemical Structures
A foundational understanding of the structural similarities and differences between these two scaffolds is crucial for appreciating their interactions with enzyme active sites.
| Scaffold | Structure | Key Features |
| Purine | A bicyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. It is a cornerstone of nucleic acids (adenine and guanine). | |
| Pyrrolo[3,2-d]pyrimidine | A 7-deazapurine analog where the N7 nitrogen of the purine's imidazole ring is replaced by a carbon atom. This modification alters the hydrogen bonding potential and electronic properties of the scaffold. |
Comparative Analysis of Inhibitory Activity
Direct, head-to-head comparisons of pyrrolo[3,2-d]pyrimidine and purine scaffolds against the same enzyme target in the same study are not abundantly available in the public literature. However, a study by Perin et al. (2022) provides a valuable comparative analysis of the closely related pyrrolo[2,3-d]pyrimidine scaffold and purine derivatives, offering insights that are largely applicable to the pyrrolo[3,2-d]pyrimidine core due to their isomeric relationship and shared 7-deazapurine character.[3]
In their investigation, the researchers synthesized and evaluated a series of bis- and mono-pyrrolo[2,3-d]pyrimidine and purine derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that the nature of the heterocyclic scaffold significantly influenced the biological activity. Generally, the purine derivatives demonstrated superior or comparable antiproliferative effects compared to their pyrrolo[2,3-d]pyrimidine counterparts in the tested cell lines.[3]
Table 1: Comparative Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine and Purine Derivatives [3]
| Compound ID | Scaffold Type | Cell Line | IC₅₀ (µM) |
| 6a | bis-Pyrrolo[2,3-d]pyrimidine | HCT 116 | > 50 |
| 9a | bis-Purine | HCT 116 | 13.52 |
| 6b | bis-Pyrrolo[2,3-d]pyrimidine | SW 620 | > 50 |
| 9b | bis-Purine | SW 620 | 25.11 |
| 7a | bis-Pyrrolo[2,3-d]pyrimidine | MCF-7 | 37.88 |
| 10a | bis-Purine | MCF-7 | 10.15 |
| 7b | bis-Pyrrolo[2,3-d]pyrimidine | HeLa | 28.33 |
| 10b | bis-Purine | HeLa | 11.27 |
This table is a selection of data from Perin et al. (2022) to illustrate the general trend observed in their study.[3]
Structure-Activity Relationship (SAR) and Medicinal Chemistry Perspectives
The Purine Scaffold: A Privileged Structure
The purine core is a well-established "privileged scaffold" in medicinal chemistry, owing to its presence in endogenous molecules like ATP, which makes it an excellent starting point for designing ATP-competitive enzyme inhibitors.[4]
Advantages:
-
Inherent Biological Relevance: Its structural similarity to adenine provides a strong foundation for binding to the ATP pockets of numerous enzymes, particularly kinases.[3]
-
Well-Established Chemistry: Decades of research have resulted in a vast and well-documented toolbox of synthetic methodologies for modifying the purine core at various positions (N9, C2, C6, C8), allowing for extensive SAR exploration.
-
Proven Track Record: A multitude of purine-based drugs are clinically approved, demonstrating their potential for successful drug development.[4]
Disadvantages:
-
Potential for Off-Target Effects: Due to its ubiquity as a recognition motif in the proteome, achieving high selectivity for a specific enzyme target over others that also bind purine-containing ligands can be challenging.
-
Metabolic Liability: The purine ring system can be susceptible to metabolic enzymes such as xanthine oxidase, which may lead to unfavorable pharmacokinetic profiles.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Versatile Bioisostere
The pyrrolo[3,2-d]pyrimidine scaffold, as a 7-deazapurine, offers a strategic modification to the purine core. The replacement of the N7 nitrogen with a carbon atom alters the electronic distribution and hydrogen bonding capabilities of the molecule.[2]
Advantages:
-
Modulated Physicochemical Properties: The N7 to C substitution can lead to improved metabolic stability and altered solubility and lipophilicity profiles, which can be advantageous for optimizing pharmacokinetic properties.
-
Novel Intellectual Property: As a synthetic scaffold, it offers greater opportunities for novel intellectual property compared to the more heavily explored purine core.
-
Fine-Tuning of Selectivity: The altered hydrogen bonding pattern can be exploited to achieve higher selectivity for the target enzyme over other ATP-binding proteins. The pyrrole NH group can act as a hydrogen bond donor, a feature not present at the corresponding position in the purine core.
Disadvantages:
-
Potentially Weaker Hinge Binding: In many kinase inhibitors, the N7 of the purine scaffold does not directly interact with the kinase hinge region. However, the overall electronic changes can influence the strength of the crucial hydrogen bonds formed by N1 and the C6-amino group.
-
Synthetic Complexity: While synthetic routes are well-established, they can sometimes be more complex or lower-yielding than those for purine analogs.
Experimental Protocols for Head-to-Head Comparison
A rigorous and direct comparison of inhibitors based on these two scaffolds requires a suite of well-designed biochemical and biophysical assays. The following are detailed, step-by-step methodologies for key experiments.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[5]
Protocol:
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.
-
Add 2.5 µL of 2x inhibitor solution (with appropriate serial dilutions).
-
Incubate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.[6]
-
Incubate at room temperature for 30-60 minutes.[7]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a TR-FRET based competition binding assay that measures the affinity of an inhibitor for a kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 3x solution of the test inhibitor in kinase buffer.
-
Prepare a 3x solution of the kinase/Eu-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 3x solution of the Alexa Fluor® 647-labeled kinase tracer in kinase buffer.
-
-
Assay Assembly (15 µL final volume):
-
In a 384-well plate, add 5 µL of the 3x inhibitor solution.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Biophysical Assays for Binding Affinity and Kinetics
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the purified enzyme and dissolve the inhibitor in the same buffer to minimize heats of dilution. A typical buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Degas both the enzyme and inhibitor solutions.
-
-
ITC Experiment Setup:
-
Load the enzyme solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the enzyme solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Fit the integrated heats to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
2. Surface Plasmon Resonance (SPR)
SPR monitors the binding of an inhibitor to an immobilized enzyme in real-time, providing kinetic information (association rate constant, kₐ; dissociation rate constant, kd) in addition to the equilibrium dissociation constant (Kd).
Protocol:
-
Ligand Immobilization:
-
Immobilize the purified enzyme (ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Analyte Binding:
-
Inject a series of concentrations of the inhibitor (analyte) over the sensor surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time (sensorgram).
-
-
Dissociation:
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor from the enzyme.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor.
-
-
Data Analysis:
-
Perform a global fit of the sensorgrams from the different inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd / kₐ).
-
Visualization of Key Concepts
Signaling Pathway Example: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is a common target for both purine and pyrrolopyrimidine-based inhibitors.[5] The diagram below illustrates the canonical EGFR signaling pathway.
Caption: EGFR signaling pathway and point of intervention for inhibitors.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the head-to-head comparison of inhibitors derived from the two scaffolds.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5H-pyrrolo[3,2-d]pyrimidin-2-amine-Based Inhibitors
In the intricate landscape of drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are attractive therapeutic targets. However, the high degree of structural similarity within their ATP-binding sites presents a significant challenge, often leading to off-target effects and undesirable toxicity. The 5H-pyrrolo[3,2-d]pyrimidin-2-amine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive analysis of the cross-reactivity profiles of inhibitors based on this scaffold, offering a comparative perspective grounded in experimental data to aid researchers in navigating the complexities of kinase inhibitor selectivity.
The Significance of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold and the Imperative of Cross-Reactivity Studies
The 5H-pyrrolo[3,2-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows inhibitors based on this scaffold to competitively bind to the ATP-binding pocket of a wide range of kinases.[1][2] Modifications to this core structure can be tailored to achieve desired potency and selectivity against specific kinase targets. However, this inherent affinity for the ATP-binding site also underscores the critical need for comprehensive cross-reactivity studies.
Understanding an inhibitor's selectivity profile across the human kinome is not merely an academic exercise; it is a cornerstone of preclinical drug development. A highly selective inhibitor is more likely to exhibit a clean safety profile, while a promiscuous inhibitor may lead to unforeseen toxicities due to the modulation of multiple signaling pathways. Conversely, in some therapeutic contexts, such as oncology, multi-targeted kinase inhibition can be a desirable trait, offering a broader and more durable anti-cancer response.[3] Therefore, rigorous cross-reactivity profiling is essential to fully characterize a compound's biological activity and to inform its therapeutic potential.
Comparative Analysis of Inhibitor Selectivity
While extensive public data on broad kinome screening for a wide array of this compound-based inhibitors is limited, we can draw valuable insights from published studies on specific compounds and related pyrrolopyrimidine isomers.
One notable example from the broader pyrrolopyrimidine class is the multi-targeted inhibitor Compound 5k , a (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative. This compound has demonstrated potent inhibitory activity against several key kinases implicated in cancer progression.[4][5]
| Kinase Target | Compound 5k IC50 (nM)[4] | Sunitinib IC50 (nM)[4] | Staurosporine IC50 (nM)[4] |
| EGFR | 79 | 93 | - |
| Her2 | 40 | - | 38 |
| VEGFR2 | 136 | 261 | - |
| CDK2 | 204 | - | - |
Table 1: Comparative inhibitory activity of Compound 5k against a panel of kinases. Sunitinib and Staurosporine are included as reference multi-kinase and pan-kinase inhibitors, respectively.
The data for Compound 5k illustrates the potential for pyrrolopyrimidine-based scaffolds to engage multiple, structurally diverse kinases. Its activity against both receptor tyrosine kinases (EGFR, Her2, VEGFR2) and a cyclin-dependent kinase (CDK2) highlights a degree of promiscuity that could be therapeutically beneficial in oncology.
In contrast, significant efforts have been dedicated to optimizing the selectivity of other pyrrolopyrimidine derivatives. For instance, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective CDK2 inhibitors.[6] The selectivity of these compounds was assessed against a panel of 54 kinases, with some analogs demonstrating remarkable specificity.
| Compound | Primary Target | Off-targets (<1 µM in 54 kinase panel)[6] |
| Analog 5f | CDK2 | 5 |
| Analog 5g | CDK2 | 5 |
| Analog 6 | CDK2 | 0 |
Table 2: Kinase selectivity profile of highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one-based CDK2 inhibitors.
These examples underscore the tunability of the pyrrolopyrimidine scaffold. Subtle structural modifications can dramatically alter the cross-reactivity profile, shifting a compound from a multi-targeted agent to a highly selective inhibitor.
A study on a series of 52 pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR2, provides further insight into the structure-activity relationship within this specific scaffold. While this study focused on optimizing potency against a single target, the extensive list of analogs and their corresponding IC50 values offers a valuable dataset for understanding how different substitutions on the pyrrolo[3,2-d]pyrimidine core influence binding affinity.[7][8]
Causality Behind Experimental Choices: Methodologies for Assessing Cross-Reactivity
The determination of an inhibitor's cross-reactivity profile relies on robust and validated experimental methodologies. The choice of assay is critical and is guided by the specific questions being addressed, such as the desired throughput, the need for quantitative binding affinities, or the importance of confirming target engagement in a cellular context.
Biochemical Assays: The First Line of Screening
High-throughput biochemical assays are the workhorse of kinase inhibitor profiling. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Rationale for Use: Biochemical assays are highly sensitive, reproducible, and amenable to automation, making them ideal for screening large compound libraries against extensive kinase panels. They provide quantitative measures of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Common Formats:
-
Radiometric Assays: These traditional "gold standard" assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
-
Fluorescence-Based Assays: These non-radioactive methods have gained popularity due to their safety and ease of use. They include formats such as Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP).
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption as an indicator of kinase activity.
-
The following diagram illustrates a typical workflow for a competitive binding assay, a common format for assessing kinase inhibitor affinity.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Effects of Substituted Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors
This guide provides an in-depth, comparative analysis of modern techniques for evaluating the off-target effects of substituted pyrrolo[3,2-d]pyrimidine-based kinase inhibitors. As a privileged scaffold, the pyrrolo[3,2-d]pyrimidine core is a deaza-isostere of adenine, the core of ATP, making it an excellent starting point for competitive inhibitors targeting the kinase ATP-binding site.[1][2] While achieving high on-target potency is a primary goal in drug discovery, the ultimate clinical success and safety profile of a candidate molecule are critically dependent on its selectivity. Unintended interactions with other kinases or proteins can lead to unexpected toxicities or even paradoxical pathway activation, derailing an otherwise promising therapeutic.[3][4]
This document moves beyond a simple listing of protocols. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, empowering them to design robust, self-validating studies for building a comprehensive selectivity profile of their novel chemical entities. We will explore and compare three pillars of off-target assessment: broad-panel biochemical screening, direct cellular target engagement, and functional phenotypic analysis.
The Rationale for Off-Target Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket. Consequently, designing a small molecule that binds with perfect specificity to a single kinase is an immense challenge.[4] Most kinase inhibitors exhibit some degree of polypharmacology, binding to multiple targets with varying affinities.[4] This is not always detrimental; in some cases, inhibiting multiple nodes in a disease-related pathway can be therapeutically advantageous. However, unforeseen off-target inhibition is a primary cause of adverse events. Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a fundamental component of rational drug design that allows for:
-
Informed Lead Optimization: Understanding the structure-activity relationship (SAR) of both on-target and off-target interactions guides medicinal chemistry efforts to enhance selectivity.[5]
-
Mechanism Deconvolution: Differentiating between phenotypes caused by on-target inhibition versus those caused by off-target effects is crucial for validating a drug's mechanism of action.[6]
-
Toxicity Prediction: Identifying potential off-target liabilities, particularly against kinases known to be involved in critical physiological processes (e.g., cardiac function, immune response), can predict and mitigate potential toxicities.
Method 1: Large-Scale Kinase Profiling (Biochemical)
The foundational step in assessing selectivity is to screen the inhibitor against a large, representative panel of purified kinases. This provides a broad, unbiased view of the compound's behavior across the kinome.
Causality Behind the Method
The most widely adopted technology for this is the competition binding assay, such as the KINOMEscan™ platform.[7][8] This method does not measure enzymatic inhibition directly but rather the thermodynamic binding affinity (dissociation constant, Kd) of the compound for each kinase in the panel. An immobilized ligand is used to capture the kinase of interest; a test compound that binds to the same site will compete with this interaction, resulting in less kinase being captured.[9] This approach is powerful because it is independent of ATP concentration and can identify binders regardless of their mechanism of inhibition (e.g., Type I, Type II).[8][10] Measuring true thermodynamic interaction affinities provides a more robust and comparable dataset than IC50 values, which can vary between assay formats.[8]
Data Presentation: Kinome Selectivity
The output is typically visualized on a "kinome tree" diagram or summarized in a table. A selectivity score can be calculated to quantify the compound's specificity. For this guide, we will compare a hypothetical substituted pyrrolo[3,2-d]pyrimidine, Compound 101 , designed as a RET inhibitor, against the known multi-targeted inhibitor Sunitinib.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | Primary Pathway | Compound 101 (% Inhibition) | Sunitinib (% Inhibition) |
| RET (On-Target) | Receptor Tyrosine Kinase | 99.8 | 98.5 |
| RET (V804M Mutant) | Receptor Tyrosine Kinase | 98.5 | 85.2 |
| VEGFR2 (KDR) | Angiogenesis | 35.2 | 99.5 |
| KIT | Cell Proliferation | 41.0 | 99.1 |
| PDGFRβ | Cell Growth, Angiogenesis | 25.5 | 99.6 |
| SRC | Cell Adhesion, Growth | 15.8 | 75.4 |
| ABL1 | Cell Differentiation | 10.5 | 60.1 |
| FLT3 | Hematopoiesis | 45.1 | 97.3 |
| CDK2 | Cell Cycle | 5.2 | 15.3 |
| ROCK1 | Cytoskeleton | 2.1 | 8.9 |
Data is illustrative. Sunitinib is known to be a multi-targeted inhibitor of VEGFR, KIT, and PDGFR, among others.[11] Compound 101 demonstrates higher selectivity for its primary target, RET, with significantly less potent off-target activity against key kinases like VEGFR2 and KIT compared to Sunitinib.
Workflow Visualization
The overall process for a kinome-wide selectivity screen is a high-throughput, multi-step workflow.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5H-pyrrolo[3,2-d]pyrimidin-2-amine
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe laboratory environment and protecting the world outside our walls. The proper disposal of specialized research chemicals like 5H-pyrrolo[3,2-d]pyrimidin-2-amine is a critical component of this commitment. This compound, and others in the pyrrolo[3,2-d]pyrimidine family, are integral to cutting-edge research, including the development of novel cancer therapeutics that target one-carbon metabolism.[1][2]
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. It is designed for laboratory professionals who handle such compounds and is grounded in established safety protocols and regulatory standards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, this protocol is synthesized from data on close structural analogs and universal best practices for managing nitrogenous heterocyclic compounds.[3][4]
Part 1: Hazard Assessment & Characterization
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. Based on GHS classification data for the closely related analog, 5H-pyrrolo[3,2-d]pyrimidin-4-amine, we must treat this compound as a hazardous substance.[3] The presence of amine functional groups and a fused heterocyclic ring system warrants a cautious approach.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Rationale & Causality |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Heterocyclic amines can interfere with biological processes if ingested. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Amine compounds can be irritating to the skin upon direct contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation or damage. |
| Environmental Hazard | (Not formally classified) | As with many complex organic molecules, release into the environment must be avoided to prevent unknown ecological impacts.[5] |
This data is extrapolated from the GHS information provided for 5H-pyrrolo[3,2-d]pyrimidin-4-amine by the ECHA C&L Inventory.[3] Always consult your institution's Chemical Hygiene Officer for a final hazard determination.
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Handling this compound, especially during waste consolidation, requires adherence to strict safety protocols as mandated by the Occupational Safety & Health Administration (OSHA).[6][7] The Chemical Hygiene Plan (CHP) specific to your laboratory is the primary document governing these procedures.[7][8]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield. | Essential to prevent contact with splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects against skin contact, which may cause irritation.[3] |
| Protective Clothing | A laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Work in a certified chemical fume hood. | Necessary to prevent inhalation of any fine powders or aerosols, especially during weighing and transfer operations.[5] |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow the principles of hazardous waste management. Under no circumstances should this chemical be disposed of via sink drains or in the regular trash.[9][10] The primary regulatory framework governing this process in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][12]
Step 1: Waste Segregation & Collection
Proper segregation is the most critical step to prevent accidental chemical reactions.[13][14]
-
Solid Waste: Collect all non-sharps solid waste contaminated with this compound (e.g., contaminated gloves, weighing papers, bench protectors) in a designated hazardous waste container lined with a clear plastic bag.[10] Do NOT use biohazard bags.[9]
-
Liquid Waste: If the compound is in a solvent, collect it in a dedicated hazardous liquid waste container. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14]
-
Sharps Waste: Any chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a dedicated, puncture-resistant sharps container clearly labeled for chemical waste.[10][14]
Step 2: Container Selection & Labeling
Waste containers must be appropriate, compatible, and clearly identified.[15]
-
Container Choice: Use sturdy, leak-proof containers made of a material chemically compatible with the waste. For many organic solids and solutions, high-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tightly sealing lid.[9]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a Harvard standardized hazardous waste label or your institution's equivalent.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents.
-
The date accumulation started.
-
Step 3: Secure Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) until it is collected.[13]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Containment: All liquid waste containers must be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9][13]
-
Segregation: Store containers of incompatible wastes separately. For this compound, keep it segregated from strong oxidizing agents and acids.[5][14]
-
Closure: Waste containers must remain closed at all times except when actively adding waste.[9]
Part 4: Managing Spills and Decontamination
In the event of a spill, prioritize safety and follow established laboratory protocols.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab.
-
Contain: Use an appropriate spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels for large liquid spills.
-
Clean: Wearing full PPE, clean the area from the outside in.
-
Dispose: All cleanup materials must be collected and disposed of as hazardous waste following the procedures outlined in Part 3.
Decontamination of Glassware and Surfaces: Empty chemical containers and glassware must be decontaminated before being discarded or reused.
-
Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect First Rinse: The first rinseate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may be permissible for drain disposal, but you must check your local regulations and institutional policies.[14]
-
Deface Label: For empty containers being discarded, completely remove or deface the original manufacturer's label before placing it in the appropriate glass or solid waste receptacle.[9]
Part 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals.
-
Contact EHS: When a waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months), schedule a pickup with your EHS office or designated hazardous waste vendor.[10][13]
-
Documentation: Provide complete and accurate information on all waste pickup forms. This ensures the waste can be transported and disposed of in compliance with Department of Transportation (DOT) and EPA regulations.[11]
-
Professional Disposal: The licensed waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). Final disposal methods may include high-temperature incineration, which effectively destroys the organic compound.[15]
By adhering to these procedures, you ensure that your vital research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
- 1. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. needle.tube [needle.tube]
- 12. epa.gov [epa.gov]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 15. usbioclean.com [usbioclean.com]
Mastering the Safe Handling of 5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel heterocyclic amine 5H-pyrrolo[3,2-d]pyrimidin-2-amine presents significant opportunities. As with any potent research compound, a deep understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific excellence and personal safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the well-being of your team.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound (CAS 943736-60-5). The following recommendations are therefore based on the hazard profile of the closely related isomer, 5H-pyrrolo[3,2-d]pyrimidin-4-amine, and established best practices for handling potentially hazardous chemical compounds. It is imperative to treat this compound with the same level of caution as a compound with known hazards.
Hazard Assessment: Understanding the Risks
The structural analogue, 5H-pyrrolo[3,2-d]pyrimidin-4-amine, is classified with the following GHS hazard statements:
Based on this, it is prudent to assume that this compound poses similar risks. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The fine, powdered nature of many research chemicals increases the risk of aerosolization and subsequent inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The selection of appropriate barriers is dictated by the potential routes of exposure identified in the hazard assessment.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects against splashes and airborne particles. Safety glasses with side shields may not provide adequate protection from fine powders. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a designated, well-ventilated, and clearly labeled area away from incompatible materials such as strong oxidizing agents.
-
Temperature Control: Adhere to any specific storage temperature requirements provided by the supplier.
Weighing and Aliquoting
-
Primary Engineering Control: All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.
-
Procedure:
-
Don all required PPE.
-
Decontaminate the work surface within the fume hood.
-
Use a dedicated, clean spatula and weigh boat.
-
Carefully transfer the desired amount of the compound, avoiding any actions that could generate dust.
-
Close the primary container tightly immediately after use.
-
Clean the spatula and work surface thoroughly.
-
Solution Preparation
-
Solvent Selection: Use the appropriate solvent as dictated by your experimental protocol.
-
Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Emergency Procedures: Spill and Exposure
-
Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover with an absorbent material (e.g., vermiculite or sand).
-
Clean: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Seek immediate medical attention for all routes of exposure.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a compatible, labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
-
Visualizing the Workflow: Safe Handling of this compound
Caption: A streamlined workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the scientific potential of this compound. A culture of safety is paramount in the laboratory, and it begins with a comprehensive understanding and respect for the materials we handle.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
